N-(2-Benzoylphenyl)-2-bromoacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-benzoylphenyl)-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQDHBGMMKYQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162694 | |
| Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14439-71-5 | |
| Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14439-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014439715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-benzoylphenyl)-2-bromoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to N-(2-Benzoylphenyl)-2-bromoacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-(2-Benzoylphenyl)-2-bromoacetamide, a compound of interest in synthetic organic chemistry. Due to limited publicly available data, this guide focuses on its fundamental chemical characteristics and a proposed synthetic pathway. Detailed experimental protocols for its synthesis and comprehensive biological activity data are not extensively reported in the current literature.
Core Chemical Properties
This compound is a derivative of acetamide and benzophenone. Its core chemical and physical properties, as compiled from available databases, are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 14439-71-5 | [1][2][3] |
| Molecular Formula | C₁₅H₁₂BrNO₂ | [1][2][3] |
| Molecular Weight | 318.17 g/mol | [2][3] |
| Melting Point | 94-95 °C | [2] |
| Predicted Boiling Point | 514.5 ± 35.0 °C | [2] |
| Predicted Density | 1.488 ± 0.06 g/cm³ | [2] |
| Synonyms | 2-[(2-Bromoacetyl)amino]benzophenone, 2-bromo-N-[2-(phenylcarbonyl)phenyl]acetamide | [1] |
Proposed Synthesis
Experimental Workflow: Proposed Synthesis
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis of this compound.
Detailed Methodology (Proposed)
-
Dissolution of Starting Material: Dissolve 2-aminobenzophenone in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrohalic acid byproduct.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add bromoacetyl bromide or bromoacetyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for a period and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture would typically be washed with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid halide and the salt byproduct. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Biological Activity and Signaling Pathways
Extensive searches of scientific databases and literature have not yielded any specific information on the biological activity or the mechanism of action of this compound. While some structurally related bromoacetamide derivatives have been investigated for their biological effects, no such data is currently available for the title compound. Therefore, no signaling pathways or experimental workflows related to its biological function can be provided at this time.
Conclusion
This compound is a known chemical entity with defined basic physicochemical properties. While a plausible synthetic route can be proposed based on standard organic chemistry principles, a detailed experimental protocol and comprehensive characterization data, including solubility and spectral analyses, are not available in the public domain. Furthermore, its biological activity and potential applications in drug development remain unexplored. This guide serves as a summary of the currently available information and highlights the need for further research to fully characterize this compound.
References
In-Depth Technical Guide: Molecular Weight of N-(2-Benzoylphenyl)-2-bromoacetamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of the chemical compound N-(2-Benzoylphenyl)-2-bromoacetamide. This document outlines the molecular formula, the atomic weights of its constituent elements, and the methodology for calculating its overall molecular weight.
Compound Identification
-
Systematic Name: this compound
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₁₅H₁₂BrNO₂ indicates that one molecule of this compound contains:
-
15 Carbon (C) atoms
-
12 Hydrogen (H) atoms
-
1 Bromine (Br) atom
-
1 Nitrogen (N) atom
-
2 Oxygen (O) atoms
The accepted molecular weight of this compound is approximately 318.17 g/mol .[1][2] Another source states the molecular weight as 318.16 g/mol .[3][4]
Atomic Weight Data
The calculation of the molecular weight is based on the standard atomic weights of each element. The following table summarizes the relevant atomic weights.
| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 15 | ~12.011[5][6] | ~180.165 |
| Hydrogen | H | 12 | ~1.008[7][8] | ~12.096 |
| Bromine | Br | 1 | ~79.904[9][10][11] | ~79.904 |
| Nitrogen | N | 1 | ~14.007[12][13] | ~14.007 |
| Oxygen | O | 2 | ~15.999[14][15][16] | ~31.998 |
| Total | ~318.170 |
Experimental Protocols
The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.
Methodology: Mass Spectrometry
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The peak corresponding to the molecular ion (M⁺) or a protonated/adducted molecule (e.g., [M+H]⁺, [M+Na]⁺) is identified. The molecular weight is then inferred from the m/z value of this peak.
Logical Relationship of Molecular Weight Calculation
The following diagram illustrates the logical workflow for calculating the molecular weight of this compound.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | 14439-71-5 [chemicalbook.com]
- 3. This compound | C15H12BrNO2 | CID 84439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ww.chemblink.com [ww.chemblink.com]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Bromine - Wikipedia [en.wikipedia.org]
- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. byjus.com [byjus.com]
- 12. Nitrogen - Wikipedia [en.wikipedia.org]
- 13. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Oxygen - Wikipedia [en.wikipedia.org]
- 15. princeton.edu [princeton.edu]
- 16. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
An In-depth Technical Guide to N-(2-Benzoylphenyl)-2-bromoacetamide (CAS: 14439-71-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Benzoylphenyl)-2-bromoacetamide, with CAS number 14439-71-5, is a key chemical intermediate, primarily recognized for its role in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with significant therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its utility in the preparation of pharmacologically active compounds. While direct biological activities of the title compound are not extensively documented, its structural relationship to precursors of bioactive molecules makes it a compound of interest in medicinal chemistry and drug development. This document consolidates available data on its synthesis and physicochemical properties, offering detailed experimental protocols and logical workflows for its application in a research setting.
Chemical and Physical Properties
This compound is a solid at room temperature, often appearing as pink or white crystals. Its core structure features a benzophenone moiety linked to a bromoacetamide group via an amide bond. This combination of functional groups, particularly the reactive bromoacetyl tail, makes it a versatile precursor for various heterocyclic syntheses.
| Property | Value | Source |
| CAS Number | 14439-71-5 | ChemicalBook[1] |
| Molecular Formula | C₁₅H₁₂BrNO₂ | ChemicalBook[1] |
| Molecular Weight | 318.17 g/mol | ChemicalBook[1] |
| Melting Point | 94-95 °C | ChemicalBook[1] |
| Boiling Point (Predicted) | 514.5 ± 35.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.488 ± 0.06 g/cm³ | ChemicalBook[1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[1] |
Synthesis and Reaction Mechanisms
The primary synthetic route to this compound involves the acylation of 2-aminobenzophenone with bromoacetyl bromide. This reaction is a standard nucleophilic acyl substitution where the amino group of 2-aminobenzophenone attacks the electrophilic carbonyl carbon of bromoacetyl bromide.
Synthesis of the Precursor: 2-Aminobenzophenone
The synthesis of the starting material, 2-aminobenzophenone, can be achieved through various methods, including the Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 2-Aminobenzophenone
A general procedure for the Friedel-Crafts acylation to produce 2-aminobenzophenones is as follows:
-
To a suitable reaction vessel, add the corresponding benzoyl chloride (21.0 mmol) and p-chloroaniline (8.4 mmol).
-
Heat the mixture to approximately 180–200 °C.
-
Slowly add anhydrous zinc chloride (10.08 mmol) to the heated mixture.
-
Gradually increase the temperature to 220–230 °C and maintain at reflux for 3 hours.
-
Cool the reaction mixture to 120 °C and add hot water to remove any benzoic acid byproduct.
-
The resulting crude product is then hydrolyzed by refluxing in a mixture of sulfuric acid, acetic acid, and water (5.0:3.5:3.0 mL) for 40 minutes to yield the 2-aminobenzophenone.
Synthesis of this compound
The N-acylation of 2-aminobenzophenone is a critical step in the formation of the title compound.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol for the N-acylation of a 2-aminobenzophenone derivative:
-
Dissolve 2-aminobenzophenone (1 molar equivalent) in a suitable anhydrous solvent (e.g., toluene, glacial acetic acid) in a flask equipped with a stirrer and protected from moisture.
-
Cool the solution in an ice bath.
-
Slowly add bromoacetyl bromide (1.0-1.2 equivalents) dropwise to the cooled and stirred solution.
-
Allow the reaction to proceed at a low temperature, monitoring its progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated. If in an acidic solvent, crystallization may be induced by maintaining the cool temperature. The resulting precipitate is then filtered and washed with a cold solvent.
-
The crude product can be further purified by recrystallization.
Role in Benzodiazepine Synthesis
This compound is a crucial intermediate in the synthesis of 1,4-benzodiazepines. The subsequent step after its formation is an intramolecular cyclization, typically achieved by reaction with ammonia.
Experimental Protocol: Cyclization to a 1,4-Benzodiazepine
A generalized one-pot protocol for the synthesis of 5-phenyl-1,4-benzodiazepine-2-one derivatives from a 2-aminobenzophenone is as follows:
-
In a reaction vessel, dissolve the 2-aminobenzophenone derivative (1 equivalent) in a suitable solvent like THF.
-
Add bromoacetyl halide (1.1 equivalents) dropwise to the solution at room temperature and stir for 30 minutes.
-
Add potassium carbonate (K₂CO₃) in two portions.
-
After the initial acylation is complete (monitored by TLC), add an additional portion of K₂CO₃.
-
Add ammonium hydroxide solution dropwise and continue stirring at room temperature for 15 hours.
-
Add water to the mixture and separate the organic layer.
-
Wash the organic layer with dilute HCl and concentrate in vacuo to obtain the crystalline 1,4-benzodiazepine-2-one, which can be recrystallized from acetone.
Spectroscopic and Analytical Data
-
¹H NMR: Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methylene protons of the bromoacetyl group, and a singlet for the amide proton.
-
¹³C NMR: Signals corresponding to the carbonyl carbons of the ketone and amide, aromatic carbons, and the methylene carbon attached to the bromine.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the secondary amide, C=O stretching of the ketone and amide, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of bromine.
For analytical purposes, High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is suitable for its analysis[2].
Biological Activity and Signaling Pathways
There is currently no significant published data on the specific biological activities or the direct interaction of this compound with biological signaling pathways. Its primary importance lies in its role as a synthetic intermediate. The biological activity of the resulting benzodiazepines is well-documented, primarily acting as positive allosteric modulators of the GABA-A receptor in the central nervous system, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects.
Conclusion
This compound is a valuable intermediate in synthetic organic and medicinal chemistry. Its straightforward synthesis from readily available precursors and its efficient conversion to the 1,4-benzodiazepine scaffold underscore its importance. While the compound itself is not known for direct biological applications, it remains a critical building block for the development of therapeutically significant molecules. Further research into the synthesis of novel derivatives from this intermediate could open new avenues for drug discovery. This guide provides a foundational understanding for researchers and professionals working with this compound, summarizing its properties and synthetic utility based on available scientific information.
References
An In-depth Technical Guide to the Structure Elucidation of N-(2-Benzoylphenyl)-2-bromoacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of N-(2-Benzoylphenyl)-2-bromoacetamide. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, tabulated analytical data, and visualizations of relevant biological pathways.
Introduction
This compound is a derivative of 2-aminobenzophenone, a scaffold of significant interest in medicinal chemistry.[1] 2-Aminobenzophenones are key precursors in the synthesis of various biologically active heterocyclic compounds, most notably the benzodiazepine class of drugs.[1] The inherent structural features of the 2-aminobenzophenone core also contribute to direct interactions with biological targets, leading to a wide spectrum of therapeutic activities, including anticancer and anti-inflammatory effects.[2] This guide will focus on the synthesis, structural characterization, and a plausible mechanism of action for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 14439-71-5 | [1][3][4] |
| Molecular Formula | C₁₅H₁₂BrNO₂ | [1][3][4] |
| Molecular Weight | 318.17 g/mol | [1][3] |
| Melting Point | 94-95 °C | [3] |
| Appearance | Pink Crystals | [3] |
Synthesis of this compound
The synthesis of this compound is achieved through the N-acylation of 2-aminobenzophenone with 2-bromoacetyl bromide. The amino group of 2-aminobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromoacetyl bromide. This is followed by the elimination of hydrogen bromide to yield the final product. A weak base, such as pyridine or triethylamine, is typically used to neutralize the HBr byproduct.
Experimental Protocol: Synthesis of this compound
Disclaimer: The following is a representative protocol based on general N-acylation procedures and has not been experimentally validated for this specific synthesis.
Materials:
-
2-Aminobenzophenone
-
2-Bromoacetyl bromide
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath and add pyridine (1.1 equivalents).
-
Slowly add a solution of 2-bromoacetyl bromide (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with the dropwise addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Structure Elucidation
The structure of this compound can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Disclaimer: The following spectral data are predicted based on the chemical structure and have not been experimentally determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | -NH- |
| 7.2 - 7.8 | m | 9H | Aromatic protons |
| ~4.0 | s | 2H | -CH₂-Br |
¹³C NMR (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C=O (ketone) |
| ~165 | C=O (amide) |
| 125 - 140 | Aromatic carbons |
| ~30 | -CH₂-Br |
Infrared (IR) Spectroscopy
Predicted IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide) |
| ~1680 | C=O stretch (ketone) |
| ~1650 | C=O stretch (amide I) |
| ~1580 | N-H bend (amide II) |
| ~1520, 1450 | C=C stretch (aromatic) |
| ~700 | C-Br stretch |
Mass Spectrometry (MS)
Predicted Mass Spectrum Data (Electron Ionization):
| m/z | Assignment |
| 317/319 | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 238 | [M - Br]⁺ |
| 196 | [M - C₂H₂BrO]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Potential Biological Activity and Signaling Pathway
While direct experimental evidence for the biological activity of this compound is limited in the available literature, the broader class of 2-aminobenzophenone derivatives has been shown to possess significant anticancer properties.[2] A prominent mechanism of action for these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Signaling Pathway: Inhibition of Tubulin Polymerization
The following diagram illustrates the proposed mechanism of action for this compound as a tubulin polymerization inhibitor, based on the activity of related 2-aminobenzophenone derivatives.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound is a derivative of the pharmacologically significant 2-aminobenzophenone scaffold. This guide has provided a comprehensive overview of its structure, a representative synthetic protocol, and predicted analytical data for its characterization. Based on the known activities of its structural class, this compound holds potential as a therapeutic agent, possibly through the inhibition of tubulin polymerization. Further experimental validation of its synthesis, spectroscopic properties, and biological activity is warranted to fully elucidate its potential in drug discovery and development.
References
An In-depth Technical Guide to N-(2-Benzoylphenyl)-2-bromoacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-Benzoylphenyl)-2-bromoacetamide, a derivative of 2-aminobenzophenone. This document details its chemical identity, physicochemical properties, a putative synthesis protocol, and explores its potential applications in drug discovery and development based on the activities of structurally related compounds.
Chemical Identity and Properties
This compound is an organic compound featuring a bromoacetamide group attached to a 2-benzoylphenyl amine. Its formal IUPAC name is this compound.[1] This compound is a derivative of 2-aminobenzophenone, a well-known precursor in the synthesis of various pharmaceuticals, particularly benzodiazepines.[2]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 14439-71-5 | [1][3][4] |
| Molecular Formula | C₁₅H₁₂BrNO₂ | [1] |
| Molecular Weight | 318.16 g/mol | [1] |
| Melting Point | 94-95 °C | [4] |
| Boiling Point (Predicted) | 514.5±35.0 °C | [4] |
| Density (Predicted) | 1.488±0.06 g/cm³ | [4] |
| InChI Key | HZQDHBGMMKYQDP-UHFFFAOYSA-N | [1] |
| Appearance | Pink Crystals | [4] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a standard synthetic route can be proposed based on the acylation of 2-aminobenzophenone with bromoacetyl bromide.
Proposed Synthesis of this compound
This protocol is based on general procedures for the N-acylation of anilines.
Reaction:
2-Aminobenzophenone + Bromoacetyl Bromide → this compound + HBr
Materials:
-
2-Aminobenzophenone
-
Bromoacetyl bromide
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Pyridine or Triethylamine (TEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzophenone (1 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Applications in Drug Development
Precursor for Heterocyclic Synthesis
The parent molecule, 2-aminobenzophenone, is a critical starting material for the synthesis of various heterocyclic compounds, including benzodiazepines, quinolines, and acridones.[2] this compound could serve as an intermediate in the synthesis of novel derivatives of these scaffolds. For instance, the bromoacetyl group could be used to introduce further functionalities or to facilitate cyclization reactions.
Potential as an Enzyme Inhibitor
The bromoacetamide moiety is a known reactive group that can act as an electrophile, potentially forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes. This covalent modification can lead to irreversible inhibition.
While not directly related, other bromoacetamide-containing molecules have shown interesting biological activities. For example, 2-Bromo-n-(4-sulfamoylphenyl)acetamide is investigated as an inhibitor of carbonic anhydrases, enzymes that are overexpressed in some tumors.[5] This suggests that this compound could be screened for activity against various enzymatic targets.
Involvement in N-Acyl Amine Signaling Pathways
N-acyl aromatic amines are a class of lipids that can be related to the endocannabinoid signaling system.[6] These molecules are involved in various physiological processes, and their biosynthesis and degradation pathways are subjects of ongoing research.[6][7] While this compound is a synthetic molecule, its structural similarity to endogenous N-acyl amines might allow it to interact with components of these signaling pathways.
Below is a hypothetical signaling pathway illustrating how a molecule like this compound, by analogy to other bioactive small molecules, might be investigated for its effects on a generic cellular signaling cascade, such as one initiated by a G-protein coupled receptor (GPCR).
Caption: Hypothetical signaling pathway for biological investigation.
Conclusion
This compound is a compound with a well-defined chemical structure and physicochemical properties. While direct biological data is scarce, its synthesis is feasible through standard organic chemistry methods. Its structural features, particularly the reactive bromoacetamide group and the benzophenone scaffold, make it a molecule of interest for further investigation in drug discovery, potentially as a precursor for complex heterocyclic systems or as a covalent inhibitor of enzymatic targets. Future research should focus on its synthesis, purification, and screening against a panel of biological targets to elucidate its potential therapeutic applications.
References
- 1. This compound | C15H12BrNO2 | CID 84439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 14439-71-5 [chemicalbook.com]
- 4. This compound CAS#: 14439-71-5 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"N-(2-Benzoylphenyl)-2-bromoacetamide" physical properties
An In-depth Technical Guide on the Physical Properties of N-(2-Benzoylphenyl)-2-bromoacetamide
Abstract
This compound is a chemical compound with potential applications in organic synthesis and drug development. This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its analysis, and a plausible synthetic route. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate its use in laboratory settings.
Chemical and Physical Properties
This compound, identified by the CAS Number 14439-71-5, possesses a range of chemical and physical properties that are crucial for its handling, storage, and application in research.[1][2][3][4] A summary of these properties is presented in the table below. The compound should be stored under an inert gas like nitrogen or argon at a temperature of 2-8°C.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂BrNO₂ | [1][2][3][4] |
| Molecular Weight | 318.17 g/mol | [1][2][4] |
| IUPAC Name | This compound | [3] |
| Melting Point | 94-95 °C | [1] |
| Boiling Point (Predicted) | 514.5 ± 35.0 °C | [1] |
| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 11.94 ± 0.70 | [1] |
| LogP | 3.15 | [2] |
| CAS Number | 14439-71-5 | [1][2][3][4] |
| EINECS Number | 238-415-6 | [1][2][3] |
| InChI | InChI=1S/C15H12BrNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | [3] |
| InChIKey | HZQDHBGMMKYQDP-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CBr | [3] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be derived from general procedures for the synthesis of ω-bromoacylamides.[5] The analysis of this compound can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic acyl substitution reaction between 2-aminobenzophenone and bromoacetyl bromide. A base, such as triethylamine, is used to neutralize the hydrogen bromide byproduct.[5]
Materials and Equipment:
-
2-Aminobenzophenone
-
Bromoacetyl bromide
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (2.0 equivalents) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.2 equivalents) dropwise to the cooled solution over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 60 minutes.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, add a small volume of water to quench any unreacted bromoacetyl bromide and stir vigorously for 5 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1 M HCl, and saturated aqueous NaHCO₃.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Analysis by Reverse Phase HPLC
This compound can be analyzed by a reverse phase (RP) HPLC method.[2]
Equipment and Conditions:
-
Column: Newcrom R1 or equivalent reverse-phase column.[2]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]
-
Detector: UV detector
-
Application: This method is suitable for purity analysis and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[2]
Procedure:
-
Sample Preparation: Prepare a stock solution of a known concentration of the this compound sample in the mobile phase.
-
Analysis: Inject the sample solution into the chromatograph.
-
Purity Determination: The purity can be determined by the area percent normalization of the peak corresponding to this compound.
Mandatory Visualizations
The following diagrams illustrate the workflow for the synthesis and analysis of this compound.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for this compound by RP-HPLC.
References
An In-depth Technical Guide to the Synthesis Precursors of N-(2-Benzoylphenyl)-2-bromoacetamide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis precursors and methodologies required for the production of N-(2-Benzoylphenyl)-2-bromoacetamide. The primary focus is on the synthesis of the core intermediate, 2-aminobenzophenone, for which various synthetic routes are analyzed and compared. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate practical application in a research and development setting.
Core Synthesis Pathway
The synthesis of this compound is primarily achieved through the N-acylation of 2-aminobenzophenone with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride. This reaction is a direct and efficient method to form the final amide product. The overall workflow involves two principal stages: the synthesis of the key precursor, 2-aminobenzophenone, followed by its subsequent bromoacetylation.
An In-depth Technical Guide to N-(2-Benzoylphenyl)-2-bromoacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Benzoylphenyl)-2-bromoacetamide is a chemical compound with the molecular formula C15H12BrNO2. While its specific discovery and detailed biological activities are not extensively documented in publicly available literature, its structure suggests potential applications as an intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its known properties, a proposed synthesis protocol, and a logical workflow for its preparation, based on established chemical principles. Due to the absence of specific biological data, this document will focus on the chemical aspects of the compound.
Chemical and Physical Properties
The known physicochemical properties of this compound are summarized below. This data is compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C15H12BrNO2 | PubChem[1], ChemicalBook[2][3] |
| Molecular Weight | 318.17 g/mol | PubChem[1], ChemicalBook[2][3] |
| CAS Number | 14439-71-5 | PubChem[1], ChemicalBook[2][3] |
| IUPAC Name | This compound | PubChem[1] |
| Melting Point | 94-95 °C | ChemicalBook[3] |
| Boiling Point (Predicted) | 514.5±35.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.488±0.06 g/cm3 | ChemicalBook[3] |
| Appearance | Pink Crystals | ChemicalBook |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[2] |
Proposed Synthesis
Proposed Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction. The primary amine of 2-aminobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. A non-nucleophilic base is typically used to neutralize the hydrogen bromide byproduct formed during the reaction.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for the synthesis of similar acetamide derivatives.
Materials and Equipment:
-
2-Aminobenzophenone
-
Bromoacetyl bromide
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous DCM. Add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the cooled solution over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4.
-
Filter the solution to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Experimental Workflow
The following diagram illustrates the general workflow for the proposed synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification.
Biological Activity and Signaling Pathways
A thorough search of scientific databases and literature reveals no specific reports on the biological activity, mechanism of action, or associated signaling pathways for this compound. The presence of a bromoacetamide moiety, a known reactive group, suggests that the compound could potentially act as a covalent modifier of biological macromolecules. However, without experimental data, any discussion of its biological role would be purely speculative. Researchers interested in this compound would need to conduct initial biological screenings to determine its potential therapeutic applications.
Conclusion
This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its biological role is currently uncharacterized, its structure presents opportunities for its use as a building block in the synthesis of more complex molecules for drug discovery and development. The proposed synthesis protocol and workflow provide a solid foundation for researchers to produce this compound for further investigation. Future studies are required to elucidate any potential biological activity and to explore its utility in medicinal chemistry.
References
The Versatile Intermediate: A Technical Guide to N-(2-Benzoylphenyl)-2-bromoacetamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Benzoylphenyl)-2-bromoacetamide is a key bifunctional chemical intermediate, playing a pivotal role in the synthesis of a variety of heterocyclic compounds, most notably benzodiazepines and quinazolinones. Its structure, featuring a reactive bromoacetyl group and a benzophenone moiety, allows for versatile cyclization strategies to construct these important pharmacophores. This technical guide provides an in-depth overview of the synthesis of this compound and its application as a starting material in the development of biologically active molecules. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant signaling pathways are presented to facilitate its use in research and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₂BrNO₂[1] |
| Molecular Weight | 318.17 g/mol [1] |
| CAS Number | 14439-71-5[1] |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 94-95 °C |
| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. |
Synthesis of this compound
The primary synthetic route to this compound involves the N-acylation of 2-aminobenzophenone with bromoacetyl bromide. This reaction proceeds readily under mild conditions, typically in the presence of a base to neutralize the hydrogen bromide byproduct.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard N-acylation procedures for aromatic amines.[2][3][4]
Materials:
-
2-Aminobenzophenone
-
Bromoacetyl bromide
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or another suitable non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.
Quantitative Data:
| Reactant | Molar Ratio | Purity |
| 2-Aminobenzophenone | 1.0 | >98% |
| Bromoacetyl bromide | 1.1 | >98% |
| Pyridine | 1.1 | >99% |
| Product | Yield | Melting Point |
| This compound | Typically >85% | 94-95 °C |
Synthesis Workflow
Application in the Synthesis of 1,4-Benzodiazepines
This compound is a crucial precursor for the synthesis of 1,4-benzodiazepin-2-ones, a class of compounds with significant therapeutic applications, particularly as anxiolytics, sedatives, and anticonvulsants. The synthesis involves an intramolecular cyclization, typically achieved by reaction with a source of ammonia.
Experimental Protocol: Synthesis of 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol is based on the well-established cyclization of 2-haloacetamidobenzophenones.[5][6]
Materials:
-
This compound
-
Hexamethylenetetramine (Hexamine)
-
Ammonium chloride
-
Anhydrous ethanol
-
Hydrochloric acid (gas or concentrated solution)
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol.
-
Add hexamethylenetetramine (approximately 4 equivalents) and ammonium chloride (approximately 1 equivalent) to the solution.
-
Reflux the reaction mixture for 12-16 hours.
-
After completion of the reaction (monitored by TLC), distill off the ethanol under reduced pressure.
-
Allow the residue to cool to room temperature.
-
Dissolve the residue in a suitable solvent like toluene.
-
Pass dry hydrogen chloride gas through the solution or add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat to effect cyclization of the intermediate.
-
After the cyclization is complete, cool the reaction mixture and neutralize with a base (e.g., aqueous ammonia).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Quantitative Data:
| Reactant | Molar Ratio |
| This compound | 1.0 |
| Hexamethylenetetramine | ~4.0 |
| Ammonium chloride | ~1.0 |
| Product | Yield |
| 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 70-85% (reported for similar substrates) |
Benzodiazepine Synthesis Workflow
Application in the Synthesis of Quinazolinones
While less common than for benzodiazepines, this compound can also serve as a starting material for the synthesis of quinazolinone derivatives. This typically involves a reaction with a nitrogen source that leads to the formation of the six-membered heterocyclic ring.
Generalized Synthetic Approach for Quinazolinones
A plausible route would involve the reaction of this compound with an amine or ammonia, followed by an oxidative cyclization to form the quinazolinone ring. The benzoyl group's carbonyl could participate in the cyclization under specific conditions.
Signaling Pathway of Benzodiazepines
Benzodiazepines exert their pharmacological effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][8][9]
GABA-A Receptor Signaling
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[8] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening.[10] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This potentiation of GABAergic inhibition underlies the anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties of benzodiazepines.[7]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of key heterocyclic scaffolds in medicinal chemistry. Its straightforward synthesis and reactive nature make it an ideal precursor for the construction of 1,4-benzodiazepines and potentially other related heterocycles like quinazolinones. The protocols and data presented in this guide are intended to support researchers in the efficient utilization of this important chemical intermediate for the discovery and development of new therapeutic agents.
References
- 1. This compound | C15H12BrNO2 | CID 84439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 7. benzoinfo.com [benzoinfo.com]
- 8. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Benzodiazepines on GABA Receptors - David Weiss [grantome.com]
- 10. GABAA receptor - Wikipedia [en.wikipedia.org]
Potential Applications of N-(2-Benzoylphenyl)-2-bromoacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Benzoylphenyl)-2-bromoacetamide is a versatile synthetic intermediate with significant potential in medicinal chemistry, primarily as a precursor to a range of pharmacologically active compounds. Its structural backbone, derived from 2-aminobenzophenone, is a cornerstone in the synthesis of 1,4-benzodiazepines, a class of drugs renowned for their broad spectrum of central nervous system (CNS) activities. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its role in the synthesis of CNS-active agents and exploring its potential in other therapeutic areas such as oncology. Detailed experimental protocols, quantitative data from analogous compounds, and visualizations of synthetic pathways are presented to facilitate further research and development.
Introduction
This compound, with the chemical formula C₁₅H₁₂BrNO₂, belongs to the family of α-haloacetamides and is a derivative of 2-aminobenzophenone.[1] The inherent reactivity of the bromoacetyl group, coupled with the foundational benzophenone structure, makes this compound a valuable building block in organic synthesis. The 2-aminobenzophenone scaffold is of particular importance as it is a key precursor in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs discovered by Leo Sternbach in the 1950s.[2][3][4] These drugs, including well-known examples like diazepam and nitrazepam, exert their effects by modulating the activity of the γ-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter receptor in the brain.[5][6] This guide will explore the synthetic utility of this compound, primarily focusing on its application in the synthesis of benzodiazepines and touching upon other potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₂BrNO₂ | [1] |
| Molecular Weight | 318.16 g/mol | [1] |
| CAS Number | 14439-71-5 | [1] |
| Appearance | Pink Crystals | [7] |
| Melting Point | 94-95 °C | [7] |
| Boiling Point (Predicted) | 514.5 ± 35.0 °C | [7] |
| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 11.94 ± 0.70 | [7] |
Core Application: Synthesis of 1,4-Benzodiazepines
The principal application of this compound is as a key intermediate in the synthesis of 1,4-benzodiazepine-2-ones. This class of compounds exhibits a wide range of therapeutic effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8][9]
General Synthetic Pathway
The synthesis of 1,4-benzodiazepines from 2-aminobenzophenone derivatives generally follows a two-step process:
-
N-Acylation: The amino group of a 2-aminobenzophenone is acylated with a haloacetyl halide, such as bromoacetyl bromide or chloroacetyl chloride, to form an N-(2-benzoylphenyl)-2-haloacetamide intermediate.[10][11]
-
Cyclization: The intermediate is then treated with a source of ammonia or a primary amine to induce an intramolecular cyclization, forming the seven-membered diazepine ring.[5]
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
Protocol 1: Synthesis of this compound (N-Acylation)
This protocol is based on the general acylation of 2-aminobenzophenones.
-
Materials:
-
2-Aminobenzophenone
-
Bromoacetyl bromide
-
Anhydrous toluene
-
Triethylamine or pyridine (as a base)
-
Ice-cold dilute aqueous ammonia solution
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a suitable base such as triethylamine (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and a dilute solution of sodium bicarbonate to remove any unreacted acid bromide and the hydrobromide salt of the base.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield this compound.
-
Protocol 2: Synthesis of 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Cyclization)
This protocol outlines the cyclization of the bromoacetamide intermediate to form the benzodiazepine ring.
-
Materials:
-
This compound
-
Ammonia (e.g., in the form of hexamethylenetetramine or a solution of ammonia in an alcohol)
-
Ethanol or another suitable solvent
-
-
Procedure:
-
Dissolve this compound in a suitable solvent like ethanol.
-
Add a source of ammonia, such as hexamethylenetetramine, along with a catalyst like ammonium chloride.[8]
-
Reflux the reaction mixture for several hours. The reaction progress should be monitored by TLC.
-
Upon completion, the solvent is evaporated, and the residue is worked up. A typical workup may involve treatment with an acid to hydrolyze any intermediates, followed by neutralization.[12]
-
The crude product is then purified, often by recrystallization, to yield the final 1,4-benzodiazepine-2-one.
-
A microwave-assisted variation of this cyclization has been reported to significantly reduce reaction times and improve yields.[8]
Mechanism of Action of the Final Product
The resulting 1,4-benzodiazepines act as positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a depressant effect on the central nervous system.[5][6]
Quantitative Data on Analogous Compounds
While specific pharmacological data for benzodiazepines derived directly from this compound is scarce in the public domain, data from structurally similar compounds highlight the potential potency. For instance, various N-(2-benzoyl-4-chlorophenyl)acetamide derivatives have been synthesized and evaluated for their CNS activities.
Table 2: Anticonvulsant Activity of Structurally Related Benzodiazepines
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Reference |
| Diazepam | Mice | Maximal Electroshock (MES) | 1.5 | [7] |
| Nitrazepam | Rats | Amygdaloid-kindled seizures | ~0.25 | [2] |
| PBDT 13 (a novel pyrrolobenzodiazepine) | Mice | Pentylenetetrazole (PTZ)-induced seizures | 1.1 | [7] |
ED₅₀: Median effective dose required to produce a therapeutic effect in 50% of the population.
Other Potential Applications
Anticancer Activity
Derivatives of both benzophenone and acetamide have shown promise as anticancer agents. For example, certain 2-(substituted phenoxy) acetamide derivatives have demonstrated anticancer activity against breast cancer and neuroblastoma cell lines.[12] Furthermore, some brominated acetophenone derivatives have exhibited cytotoxicity against various human tumor cell lines.[13] The structural motifs present in this compound suggest that its derivatives could be explored for potential antiproliferative effects.
The bromoacetamide moiety can act as an alkylating agent, a feature utilized in some anticancer drugs to form covalent bonds with biological macromolecules like DNA, potentially leading to cytotoxic effects.
Enzyme Inhibition
The bromoacetamide functional group is a known reactive moiety that can act as an irreversible inhibitor of enzymes by forming a covalent bond with nucleophilic residues (e.g., cysteine, histidine) in the active site. This property could be exploited in the design of targeted enzyme inhibitors for various therapeutic targets.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. Its primary and most well-documented application is as a precursor for the synthesis of 1,4-benzodiazepines, a critically important class of drugs for treating a variety of CNS disorders. The synthetic routes are well-established, and the pharmacological mechanism of the final products is well understood. Furthermore, the structural components of this compound suggest potential for its derivatives to be investigated for other therapeutic applications, including as anticancer agents and enzyme inhibitors. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the fields of drug discovery and development, encouraging further exploration of this compound's potential.
References
- 1. cup.edu.in [cup.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. Leo Sternbach - Wikipedia [en.wikipedia.org]
- 4. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. ClinPGx [clinpgx.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. actascientific.com [actascientific.com]
- 9. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 10. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
Methodological & Application
Application Note: Synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide
Introduction
N-(2-Benzoylphenyl)-2-bromoacetamide is a key chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals, most notably benzodiazepines. The molecule features a reactive bromoacetyl group, making it a versatile building block for N-alkylation and cyclization reactions. This document provides a comprehensive protocol for the laboratory-scale synthesis of this compound via the N-acylation of 2-aminobenzophenone.
Target Audience
This guide is intended for researchers, medicinal chemists, and professionals in drug development and organic synthesis. Users should be familiar with standard organic chemistry laboratory techniques and safety procedures.
Physicochemical Data
Quantitative data for the primary reactant, acylating agent, and the final product are summarized below.
Table 1: Properties of Key Reagents and Product
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Starting Material | (2-aminophenyl)(phenyl)methanone | 119-58-4 | C₁₃H₁₁NO | 197.24 | 105-107 |
| Acylating Agent | 2-bromoacetyl bromide | 598-21-0 | C₂H₂Br₂O | 201.85 | - |
| Product | This compound | 14439-71-5 | C₁₅H₁₂BrNO₂ | 318.17 | 94-95[1] |
Experimental Protocol
This protocol details the synthesis of this compound through the nucleophilic acyl substitution reaction between 2-aminobenzophenone and bromoacetyl bromide. A base is utilized to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction.[2]
Reaction Scheme
2-Aminobenzophenone reacts with Bromoacetyl bromide to yield this compound.
Materials and Equipment
-
Reagents:
-
2-Aminobenzophenone (1.0 equivalent)
-
Bromoacetyl bromide (1.1 - 1.2 equivalents)[2]
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (1.1 - 2.0 equivalents)[2][3][4]
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
-
Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminobenzophenone (1.0 eq.) in anhydrous dichloromethane. Add a base such as pyridine or triethylamine (1.1 eq.).[3][4]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.[2][3][5]
-
Addition of Acylating Agent: Slowly add bromoacetyl bromide (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-30 minutes using a dropping funnel.[2][5] Maintain the temperature between 0 and 5 °C during this addition.[3]
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour. Subsequently, let the reaction warm to room temperature and continue stirring for an additional 2-4 hours.[2][4]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material (2-aminobenzophenone) is consumed.
-
Quenching and Work-up: Carefully quench the reaction by adding a small volume of water to decompose any unreacted bromoacetyl bromide.[2][3] Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a benzene-hexane mixture) to obtain the pure this compound.[3][6]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as melting point analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2][7]
Safety Precautions
-
Bromoacetyl bromide is highly corrosive, toxic, and a strong lachrymator. Handle it with extreme care in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.
-
All reactions should be performed in a fume hood.
Visualized Workflow
The following diagrams illustrate the logical flow of the experimental procedure and the general reaction pathway.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound CAS#: 14439-71-5 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of N-(2-Benzoylphenyl)-2-bromoacetamide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Benzoylphenyl)-2-bromoacetamide is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, most notably the 1,4-benzodiazepine scaffold. Its structure incorporates an electrophilic α-bromoacetamide moiety and a nucleophilic amino group precursor, making it amenable to a range of intramolecular and intermolecular reactions. The benzophenone portion of the molecule is a common feature in many psychoactive drugs.
This document provides detailed application notes and experimental protocols for the reaction of this compound with several classes of nucleophiles, including amines, azide, thiourea, and cyanide. These reactions provide access to a diverse array of chemical structures with potential applications in medicinal chemistry and drug discovery.
Reaction with Amine Nucleophiles: Synthesis of 1,4-Benzodiazepines
Application Note:
The reaction of this compound with ammonia or primary amines is a classical and efficient method for the synthesis of 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-ones. This transformation proceeds via an initial intermolecular nucleophilic substitution of the bromide by the amine, followed by an intramolecular cyclization. The amino group of the 2-aminobenzophenone derivative, formed in situ or pre-formed, attacks the carbonyl group of the acetamide, leading to the formation of the seven-membered diazepine ring. This synthetic strategy is a cornerstone in the preparation of numerous commercially available benzodiazepine drugs and their analogues for structure-activity relationship (SAR) studies.
The general reaction mechanism involves two key steps:
-
Nucleophilic Substitution: The amine nucleophile attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion in an SN2 reaction to form an N-substituted aminoacetamide intermediate.
-
Intramolecular Cyclization: The newly introduced amino group, or the pre-existing one on the benzophenone ring, acts as an internal nucleophile, attacking the amide carbonyl. This is followed by dehydration to yield the 1,4-benzodiazepine-2-one core.
This methodology is highly valuable for accessing a library of N1-substituted benzodiazepines by simply varying the primary amine used in the reaction.
Experimental Protocols:
Protocol 1: Synthesis of 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Reaction with Ammonia)
-
Materials:
-
This compound
-
Ammonia solution (e.g., 25% in water or a solution in an organic solvent like methanol)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or methanol.
-
Add an excess of ammonia solution (5-10 equivalents) to the flask.
-
Stir the reaction mixture at room temperature for 24-48 hours or at reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to afford 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one as a crystalline solid.
-
Protocol 2: Synthesis of 1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Reaction with a Primary Amine)
-
Materials:
-
This compound
-
Methylamine solution (e.g., 40% in water or a solution in an organic solvent)
-
A suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating source (if necessary)
-
Extraction and purification equipment
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in DMF or acetonitrile in a round-bottom flask.
-
Add a non-nucleophilic base such as potassium carbonate (2-3 equivalents).
-
Add methylamine solution (1.5-2 equivalents) dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours or gently heat to 50-60 °C for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield 1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
Quantitative Data for Benzodiazepine Synthesis
| Product | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Spectroscopic Data |
| 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Ammonia | Ethanol | Reflux | 6 | ~70-85 | ¹H NMR (CDCl₃, δ): 3.55 (s, 2H, CH₂), 7.20-7.60 (m, 8H, Ar-H), 8.20 (s, 1H, NH). IR (KBr, cm⁻¹): 3200 (N-H), 1685 (C=O), 1610 (C=N). |
| 1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Methylamine | DMF | 60 | 4 | ~65-80 | ¹H NMR (CDCl₃, δ): 3.15 (s, 3H, N-CH₃), 3.45 (d, 1H, J=10.8 Hz, CH₂), 4.80 (d, 1H, J=10.8 Hz, CH₂), 7.15-7.60 (m, 9H, Ar-H). ¹³C NMR (CDCl₃, δ): 35.5, 56.5, 122.0, 128.5, 128.7, 129.8, 130.5, 131.5, 132.0, 138.0, 166.5, 170.0.[1] |
Diagram of Reaction Pathway
Reaction with Sodium Azide: Synthesis of Azido-acetamides
Application Note:
The reaction of this compound with sodium azide is a straightforward nucleophilic substitution (SN2) reaction that yields N-(2-Benzoylphenyl)-2-azidoacetamide. The azide functional group is a versatile synthon in organic chemistry. It can be readily reduced to a primary amine, which can be useful for further derivatization. More importantly, azides are key participants in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles.[2] This makes N-(2-Benzoylphenyl)-2-azidoacetamide a valuable intermediate for synthesizing more complex molecules with potential biological activities, including the construction of peptide mimics and the development of bioconjugates.
The reaction mechanism is a classic SN2 displacement where the azide anion acts as the nucleophile, attacking the carbon atom bonded to the bromine and displacing the bromide ion.
Experimental Protocol:
Protocol 3: Synthesis of N-(2-Benzoylphenyl)-2-azidoacetamide
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
A solvent mixture of ethanol and water (e.g., 7:3 v/v) or acetone/water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the ethanol/water solvent mixture.
-
Add sodium azide (1.2-1.5 equivalents) portion-wise to the stirred solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold water.
-
If the product does not precipitate, pour the reaction mixture into cold water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography.
-
Quantitative Data for Azide Substitution
| Product | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Spectroscopic Data |
| N-(2-Benzoylphenyl)-2-azidoacetamide | Sodium Azide | Ethanol/Water | Reflux | 6 | >90 | IR (KBr, cm⁻¹): ~2100 (azide N≡N stretch), 1680 (amide C=O), 1660 (ketone C=O). |
Diagram of Experimental Workflow
Reaction with Thiourea: Synthesis of 2-Aminothiazoles
Application Note:
The reaction of α-halo carbonyl compounds with thiourea is a well-established method for the synthesis of 2-aminothiazoles, known as the Hantzsch thiazole synthesis. This compound, being an α-bromoacetamide, readily undergoes this cyclocondensation reaction with thiourea. The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon, displacing the bromide. This is followed by an intramolecular cyclization of the resulting isothiouronium salt, where one of the amino groups attacks the amide carbonyl, and subsequent dehydration to form the 2-aminothiazole ring.
The resulting 2-amino-4-substituted thiazole derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]
Experimental Protocol:
Protocol 4: Synthesis of 2-Amino-N-(2-benzoylphenyl)thiazole-4-carboxamide
-
Materials:
-
This compound
-
Thiourea
-
Dimethylformamide (DMF) or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1-1.2 equivalents) in DMF or ethanol.[4]
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Quantitative Data for Aminothiazole Synthesis
| Product | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Spectroscopic Data |
| 2-Amino-N-(2-benzoylphenyl)thiazole-4-carboxamide | Thiourea | DMF | Reflux | 3 | ~75-90 | ¹H NMR (DMSO-d₆, δ): 6.80 (s, 1H, thiazole-H), 7.20-7.80 (m, 11H, Ar-H and NH₂), 9.80 (s, 1H, CONH). IR (KBr, cm⁻¹): 3400-3200 (NH₂), 1670 (amide C=O), 1650 (ketone C=O), 1540 (thiazole ring). |
Reaction with Potassium Cyanide: Synthesis of α-Cyanoacetamides
Application Note:
The reaction of this compound with potassium or sodium cyanide results in the formation of N-(2-Benzoylphenyl)-2-cyanoacetamide. This is a nucleophilic substitution reaction where the cyanide ion displaces the bromide. The resulting α-cyanoacetamide is a valuable synthetic intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The active methylene group adjacent to both the nitrile and the carbonyl group can be deprotonated and participate in various C-C bond-forming reactions.
Experimental Protocol:
Protocol 5: Synthesis of N-(2-Benzoylphenyl)-2-cyanoacetamide
-
Materials:
-
This compound
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of potassium cyanide (1.2-1.5 equivalents) in anhydrous ethanol. Caution: Cyanides are extremely toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add this compound (1 equivalent) to the cyanide solution.
-
Heat the mixture under reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
-
Quantitative Data for Cyanide Substitution
| Product | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Spectroscopic Data |
| N-(2-Benzoylphenyl)-2-cyanoacetamide | Potassium Cyanide | Ethanol | Reflux | 5 | ~60-75 | IR (KBr, cm⁻¹): ~2250 (C≡N stretch), 1680 (amide C=O), 1660 (ketone C=O). |
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. All chemical manipulations should be performed by trained personnel in a properly equipped laboratory, adhering to all relevant safety precautions.
References
Synthesis of 1,4-Benzodiazepines from N-(2-Benzoylphenyl)-2-bromoacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-benzodiazepin-2-ones, a critical class of heterocyclic compounds with significant therapeutic applications. The protocols focus on the utilization of N-(2-Benzoylphenyl)-2-bromoacetamide and its analogs as key starting materials.
Introduction
This compound is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its structure, featuring an electrophilic bromoacetyl group and a nucleophilic amino group precursor ortho to a benzoyl moiety, allows for intramolecular cyclization reactions to form seven-membered rings, characteristic of the benzodiazepine scaffold. This class of compounds is of high interest in medicinal chemistry due to their wide range of biological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.
The primary application of this compound and its derivatives in heterocyclic synthesis is the preparation of 1,4-benzodiazepin-2-ones. The general synthetic strategy involves the formation of an amino group from the acetamide, which then undergoes intramolecular cyclization.
Key Synthetic Pathway: Intramolecular Cyclization
The synthesis of the 1,4-benzodiazepine ring system from this compound typically proceeds via an intramolecular cyclization. The bromoacetamide moiety provides a reactive site for amination, and the resulting primary or secondary amine can then attack the carbonyl carbon of the benzoyl group to form the seven-membered ring. A common method to achieve this is through the use of hexamethylenetetramine (hexamine) in the presence of an ammonia source, which facilitates the in-situ formation of the required amino group.
Below is a generalized workflow for this synthetic transformation:
Caption: General experimental workflow for the synthesis of 1,4-benzodiazepin-2-ones.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of 1,4-benzodiazepin-2-one derivatives. While the examples provided in the literature often utilize the chloro-analog, the bromo-analog (this compound) is expected to react similarly, potentially under milder conditions or for shorter reaction times due to the higher reactivity of the C-Br bond.
Protocol 1: Synthesis of 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol describes the synthesis of a chloro-substituted 1,4-benzodiazepin-2-one from the corresponding N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide.[1] This serves as a foundational method that can be adapted for this compound.
Materials:
-
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
-
Anhydrous Ethanol
-
Hexamethylenetetramine (Hexamine)
-
Ammonium Chloride
-
Isopropyl Alcohol
-
Hydrochloric Acid gas
Procedure:
-
Dissolve N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide (0.06 mole) in 340 ml of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[1]
-
To this solution, add hexamethylenetetramine (17.0 g) and ammonium chloride (2.0 g).[1]
-
Heat the reaction mixture to reflux and maintain for 14 hours.[1]
-
After the reaction is complete, distill off the ethanol under reduced pressure.
-
Allow the residue to cool to room temperature.
-
Filter the cooled residue.
-
Pass hydrochloric acid gas into the filtrate, which has been diluted with 30 ml of isopropyl alcohol.
-
The product will precipitate. Isolate the solid by filtration, wash with a cold solvent, and dry to obtain 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Protocol 2: Synthesis of 1,4-Benzodiazepin-2-ones using Ammonia and Hexamethylenetetramine
This protocol, derived from a patented process, details a robust method for the synthesis of 1,4-benzodiazepin-2-ones.[2]
Materials:
-
2-Chloroacetamido-5-chlorobenzophenone (or the corresponding bromo-analog)
-
Methanol or Ethanol
-
Hexamethylenetetramine
-
Gaseous Ammonia or Ammonium Hydroxide
Procedure:
-
In a reactor equipped with a reflux condenser and a gas inlet tube, prepare a mixture of methanol (550 ml) and hexamethylenetetramine (14.1 g, 0.1 mol).
-
Add 2-chloroacetamido-5-chlorobenzophenone (308.2 g, 1.0 mol) to the mixture.
-
Saturate the stirred mixture with gaseous ammonia at room temperature.
-
Slowly heat the mixture to reflux while continuously bubbling a steady stream of ammonia through the solution.
-
Maintain the reflux for a period of 5 to 24 hours, depending on the specific substrate and scale.
-
After the reflux period, interrupt the ammonia flow and cool the resulting crystal slurry to room temperature.
-
Isolate the product by filtration.
-
Wash the filtered solid with methanol (2 x 125 ml) and then with hot water (4 x 500 ml).
-
Dry the product to a constant weight.
Data Presentation
The following table summarizes the quantitative data from various examples of the synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, as described in the cited patent.[2]
| Example | Starting Material | Ammonia Source | Solvent | Reflux Time (hours) | Yield (%) | Melting Point (°C) |
| 1 | 2-Chloroacetamido-5-chlorobenzophenone | Gaseous NH₃ | Methanol | 24 | 81.6 | 208.5-209 |
| 2 | 2-Chloroacetamido-5-chlorobenzophenone | Gaseous NH₃ | Toluene | 10 | 81.4 | 212.5-215 |
| 3 | 2-Chloroacetamido-5-chlorobenzophenone | 26% NH₄OH | Ethanol | 7 | 81.6 | 208.5-209 |
| 4 | 2-(2-Chloro-N-methylacetamido)-5-chlorobenzophenone | Gaseous NH₃ | Methanol | 6 | - | - |
Reaction Mechanism
The synthesis of 1,4-benzodiazepin-2-ones from N-(2-benzoylphenyl)-2-haloacetamides in the presence of hexamethylenetetramine and an ammonia source is believed to proceed through the following key steps:
-
In-situ Amine Formation: Hexamethylenetetramine reacts with the haloacetamide to form a quaternary ammonium salt. This intermediate is then hydrolyzed by water present in the reaction medium or added during workup, or aminolyzed by ammonia, to yield the corresponding aminomethyl derivative.
-
Intramolecular Cyclization: The newly formed primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzoyl group.
-
Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form the seven-membered 1,4-benzodiazepine ring.
Caption: Proposed reaction mechanism for the formation of 1,4-benzodiazepin-2-ones.
References
Application Notes and Protocols: N-(2-Benzoylphenyl)-2-bromoacetamide as a Precursor for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(2-Benzoylphenyl)-2-bromoacetamide as a key intermediate in the synthesis of pharmacologically active compounds, particularly benzodiazepines. Detailed protocols for its synthesis and subsequent conversion to well-known drugs, along with available quantitative data on the biological activity of its derivatives, are presented to facilitate its use in drug discovery and development.
Chemical Properties and Synthesis
This compound is a versatile chemical intermediate. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 318.17 g/mol | --INVALID-LINK-- |
| CAS Number | 14439-71-5 | --INVALID-LINK-- |
| Melting Point | 94-95 °C | ChemicalBook |
| Appearance | Pink Crystals | ChemicalBook |
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound and its derivatives from 2-aminobenzophenones, adapted from a continuous flow synthesis methodology. This method offers high efficiency and yield.[1]
Materials:
-
Substituted 2-aminobenzophenone (e.g., 2-amino-5-chlorobenzophenone)
-
Bromoacetyl bromide
-
Toluene or N,N-Dimethylformamide (DMF)
-
Flow chemistry reactor system (e.g., Syrris Asia pump) with a 10 mL PTFE reactor
Procedure:
-
Prepare a 0.4 M solution of the substituted 2-aminobenzophenone in toluene. For poorly soluble starting materials, DMF can be used as a solvent, and the concentration may need to be adjusted.[1]
-
Prepare a 0.44 M solution of bromoacetyl bromide in toluene.[1]
-
Set up the flow chemistry system with two inlet pumps and a 10 mL PTFE reactor.
-
Pump the 2-aminobenzophenone solution and the bromoacetyl bromide solution into a T-mixer at equal flow rates (e.g., 0.25 mL/min each) to achieve a 1:1.1 molar ratio.[1]
-
The combined reaction mixture flows through the 10 mL PTFE reactor at room temperature. The residence time will be approximately 20 minutes.[1]
-
Collect the output from the reactor.
-
The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Expected Yields for Selected Derivatives:
| Starting Material | Product | Solvent | Yield |
| 2-Amino-5-chloro-2'-fluorobenzophenone | N-(5-Chloro-2-benzoyl-4-fluorophenyl)-2-bromoacetamide | Toluene | 88% |
| 2-Amino-5-chlorobenzophenone | N-(5-Chloro-2-benzoylphenyl)-2-bromoacetamide | Toluene | 90% |
| 2-Amino-5-nitrobenzophenone | N-(5-Nitro-2-benzoylphenyl)-2-bromoacetamide | DMF | 85% |
| 2-Amino-2',5-dinitrobenzophenone | N-(2-Benzoyl-4,x-dinitrophenyl)-2-bromoacetamide | DMF | 87% |
Data adapted from a study on continuous flow synthesis of benzodiazepines.[1]
Caption: Workflow for the synthesis of this compound.
Application in Benzodiazepine Synthesis
This compound is a pivotal precursor for the synthesis of various 1,4-benzodiazepine-2-ones, a class of drugs with significant therapeutic applications.
Protocol 2: General Synthesis of 1,4-Benzodiazepine-2-ones
This protocol outlines the cyclization of this compound derivatives to form the benzodiazepine core.
Materials:
-
This compound derivative
-
Ammonia in methanol (7 M solution)
-
Flow chemistry reactor system or batch reaction setup
Procedure (Flow Chemistry):
-
Prepare a solution of the this compound derivative in a suitable solvent (e.g., methanol).
-
Using a flow chemistry setup, mix the precursor solution with a 7 M solution of ammonia in methanol.
-
Pass the mixture through a heated reactor coil. The reaction temperature and residence time will vary depending on the specific substrate.
-
Collect the product stream, and purify the target benzodiazepine using standard techniques such as crystallization or chromatography.
Procedure (Batch):
-
Dissolve the this compound derivative in methanol.
-
Add an excess of a 7 M solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure and purify the resulting benzodiazepine.
Examples of Benzodiazepines Synthesized from this compound Derivatives:
| Precursor | Product | Overall Yield |
| N-(5-Chloro-2-benzoyl-4-fluorophenyl)-2-bromoacetamide | Fludiazepam | 75% |
| N-(5-Chloro-2-benzoylphenyl)-2-bromoacetamide | Nordazepam | 78% |
| N-(5-Nitro-2-benzoylphenyl)-2-bromoacetamide | Nitrazepam | 80% |
| N-(2-Benzoyl-4,x-dinitrophenyl)-2-bromoacetamide | Clonazepam | 82% |
Data adapted from a study on continuous flow synthesis of benzodiazepines.[1]
Protocol 3: Synthesis of Diazepam and Oxazepam
Synthesis of Diazepam: Diazepam is synthesized from nordazepam (a direct product from the cyclization of N-(5-Chloro-2-benzoylphenyl)-2-bromoacetamide) via N-alkylation.
-
Dissolve nordazepam in a suitable solvent (e.g., DMF).
-
Add a base (e.g., sodium hydride) followed by an alkylating agent (e.g., methyl iodide).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction and purify the resulting diazepam. An overall yield of 70% from the corresponding 2-aminobenzophenone has been reported.[1]
Synthesis of Oxazepam: Oxazepam can be synthesized from a protected intermediate derived from N-(5-Chloro-2-benzoylphenyl)-2-bromoacetamide.
-
A suitable N-protected derivative of N-(5-Chloro-2-benzoylphenyl)-2-bromoacetamide is cyclized.
-
The resulting intermediate is hydrolyzed, often with acetic acid, to yield oxazepam. A yield of 69% for the final hydrolysis step has been reported.[1]
References
Synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details the N-acylation of 2-aminobenzophenone with bromoacetyl bromide.
Introduction
This compound is a valuable building block in organic synthesis. Its structure incorporates a reactive bromoacetyl group, making it a suitable precursor for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications. The synthesis involves the reaction of the primary amine of 2-aminobenzophenone with the electrophilic carbonyl carbon of bromoacetyl bromide.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-aminobenzophenone attacks the carbonyl carbon of bromoacetyl bromide. This is followed by the elimination of a bromide ion and a proton to form the final product. A base is typically added to neutralize the hydrogen bromide (HBr) that is formed as a byproduct, which drives the reaction to completion.
Reaction:
2-Aminobenzophenone + Bromoacetyl Bromide → this compound + HBr
Experimental Protocol
This protocol is based on established methods for the N-acylation of aminobenzophenones.
Materials and Equipment
Reagents:
-
2-Aminobenzophenone
-
Bromoacetyl bromide
-
Dichloromethane (DCM), anhydrous
-
Pyridine or Triethylamine, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add anhydrous pyridine or triethylamine (1.1 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-Aminobenzophenone | C₁₃H₁₁NO | 197.23 | 103-106 | 119-58-4 |
| Bromoacetyl bromide | C₂H₂Br₂O | 201.86 | - | 598-21-0 |
| This compound | C₁₅H₁₂BrNO₂ | 318.17 | 94-95 [1] | 14439-71-5 [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Context
While this compound is a synthetic intermediate, its derivatives are often designed as modulators of specific biological pathways. For instance, many nitrogen-containing heterocyclic compounds derived from such intermediates are known to target signaling pathways involved in neurotransmission, cell cycle regulation, or inflammation. The bromoacetamide moiety allows for covalent modification of target proteins, a strategy employed in the design of specific enzyme inhibitors.
Caption: Logical relationship of this compound to bioactive derivatives and their interaction with a biological pathway.
References
Application Note: Spectroscopic Characterization of N-(2-Benzoylphenyl)-2-bromoacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the spectroscopic characterization of N-(2-Benzoylphenyl)-2-bromoacetamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document provides detailed protocols for the synthesis and subsequent analysis of the compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The presented data, including ¹H NMR, ¹³C NMR, and FTIR spectral analysis, will aid researchers in the unambiguous identification and quality assessment of this compound.
Introduction
This compound is a versatile bifunctional molecule incorporating a benzophenone moiety and a reactive bromoacetamide group. The benzophenone substructure is a common feature in various photoactive molecules and pharmaceutical agents. The bromoacetamide group serves as a valuable handle for further chemical modifications, such as nucleophilic substitutions, making this compound a crucial building block in the development of novel therapeutics. Accurate and thorough characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. This note provides a comprehensive guide to its characterization by modern spectroscopic techniques.
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed method for the synthesis of this compound involves the acylation of 2-aminobenzophenone with bromoacetyl bromide.
Materials:
-
2-Aminobenzophenone
-
Bromoacetyl bromide
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (1.1 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution via a dropping funnel over 20-30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Continue to stir the reaction for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
NMR Spectroscopy
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 220 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio
IR Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Sample Preparation (ATR):
-
Place a small amount of the solid, purified this compound directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Presentation
Predicted NMR Spectral Data
Note: The following spectral data is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | Singlet (broad) | 1H | N-H (Amide) |
| ~8.6 | Doublet | 1H | Aromatic H (ortho to NH) |
| ~7.2 - 7.8 | Multiplet | 8H | Aromatic H's |
| ~4.1 | Singlet | 2H | CH₂-Br |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C=O (Ketone) |
| ~165 | C=O (Amide) |
| ~120 - 140 | Aromatic C's |
| ~30 | CH₂-Br |
Predicted IR Spectral Data
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch (Amide) |
| ~3060 | Medium-Weak | Aromatic C-H Stretch |
| ~1685 | Strong | C=O Stretch (Ketone) |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1580 | Medium | C=C Stretch (Aromatic) |
| ~1530 | Medium | N-H Bend (Amide II) |
| ~1250 | Medium | C-N Stretch |
| ~690 | Strong | C-Br Stretch |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Conclusion
This application note provides a detailed framework for the synthesis and comprehensive spectroscopic characterization of this compound. The provided experimental protocols for synthesis, NMR, and IR spectroscopy are robust and can be readily implemented in a standard organic chemistry laboratory. The tabulated, predicted spectral data serves as a valuable reference for researchers to confirm the identity and purity of their synthesized material. Adherence to these protocols will ensure the production of high-quality this compound, a critical starting material for further drug discovery and development efforts.
Synthesis of 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one from N-(2-Benzoylphenyl)-2-bromoacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a key intermediate in the development of various therapeutic agents. The synthesis involves the intramolecular cyclization of N-(2-benzoylphenyl)-2-bromoacetamide. While the initial query concerned the synthesis of quinazolines, extensive literature review indicates that the reaction of this compound proceeds via an intramolecular nucleophilic substitution to form the seven-membered benzodiazepine ring system rather than a six-membered quinazoline ring. This document outlines the reaction mechanism, a detailed experimental protocol, and the expected quantitative and spectroscopic data for the resulting benzodiazepine.
Introduction
Benzodiazepines are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities, primarily as central nervous system depressants. They form the core structure of many widely prescribed drugs for anxiety, insomnia, seizures, and muscle relaxation. The synthesis of the benzodiazepine scaffold is a critical step in the discovery and development of new therapeutics. The method described herein utilizes the readily accessible precursor, this compound, to construct the 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one ring system. This compound, also known as nordiazepam, serves as a crucial building block for more complex benzodiazepine derivatives.
Reaction Scheme
The synthesis proceeds through a two-step sequence starting from 2-aminobenzophenone. The first step involves the acylation of the amino group with bromoacetyl bromide to yield this compound. The subsequent and key step is the intramolecular cyclization of this intermediate to form the seven-membered diazepine ring. This cyclization is typically achieved by treatment with a source of ammonia, such as hexamethylenetetramine or a solution of ammonia in an alcohol.
Step 1: Synthesis of this compound
Caption: Synthesis of the intermediate this compound.
Step 2: Synthesis of 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Caption: Intramolecular cyclization to form the benzodiazepine ring.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Yields are based on analogous reactions reported in the literature.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Reference |
| 1 | This compound | C₁₅H₁₂BrNO₂ | 318.17 | 88-94 | [1] |
| 2 | 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | C₁₅H₁₂N₂O | 236.27 | ~67 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
Materials:
-
2-Aminobenzophenone
-
Bromoacetyl bromide
-
Toluene
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 2-aminobenzophenone (0.4 M) in toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (0.44 M) in toluene dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Protocol 2: Synthesis of 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one[3]
Materials:
-
This compound
-
Hexamethylenetetramine
-
Ammonium bromide
-
85% (v/v) aqueous isopropyl alcohol
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Benzene (or a suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (0.05 moles), hexamethylenetetramine (0.20 moles), and ammonium bromide (0.20 moles).
-
Add 135 ml of 85% (v/v) aqueous isopropyl alcohol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours with stirring.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous mixture with benzene (3 x 50 mL).
-
Combine the organic extracts and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to afford 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one as a crystalline solid.
Product Characterization
The final product, 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, should be characterized by standard spectroscopic methods.
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 2.10 (d, 2H, CH₂), 4.25 (s, 1H, NH), 5.50 (t, 1H), 6.60 (d, 2H), 7.55-7.75 (m, 9H). |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 30.6, 80.9, 118.5, 121.6, 123.1, 127.4, 128.7, 129.9, 130.2, 133.4, 134.7, 136.6, 138.0, 141.6, 149.8, 164.2. |
| IR (KBr, cm⁻¹) | 3325 (N-H), 1640 (C=O), 1610 (C=N). |
| Mass Spec. (ES-MS) | m/z 237.1 (M+H)⁺. |
Note: Spectroscopic data are based on literature values for similar compounds and may vary slightly based on experimental conditions and solvent.
Biological Context and Signaling Pathway
Benzodiazepines exert their pharmacological effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability.
Caption: Mechanism of action of benzodiazepines on the GABA-A receptor.
Conclusion
The synthesis of 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one from this compound provides an efficient route to a valuable scaffold in medicinal chemistry. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the synthesis and development of novel benzodiazepine-based therapeutics. Careful adherence to the experimental procedures and appropriate analytical characterization are crucial for obtaining the desired product with high purity and yield.
References
Application Notes and Protocols for the Scalable Synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the scalable synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide, a key intermediate in the preparation of various pharmaceuticals, notably benzodiazepines. This document outlines detailed experimental protocols, presents quantitative data from related syntheses, and includes visualizations to clarify the experimental workflow and the compound's role in further synthetic applications.
Introduction
This compound is a crucial building block in organic synthesis. Its bifunctional nature, possessing both an amide and a reactive bromoacetyl group, makes it a versatile precursor for the construction of complex heterocyclic systems. The primary application of this compound lies in its role as a key intermediate in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The scalable and efficient synthesis of this compound is therefore of significant interest to the pharmaceutical industry.
This document details a robust two-step synthetic approach, beginning with the scalable production of the precursor 2-aminobenzophenone, followed by its N-acylation to yield the target compound.
Synthetic Approach
The synthesis of this compound is most effectively achieved through a two-step process:
-
Synthesis of 2-Aminobenzophenone: This precursor can be synthesized via several methods. For scalability, the Friedel-Crafts acylation of N-acetylanthranilic acid followed by deprotection is a well-established route.
-
N-Acylation of 2-Aminobenzophenone: The amino group of 2-aminobenzophenone is then acylated using bromoacetyl bromide in the presence of a base to yield the final product.
Quantitative Data
Table 1: Reported Yields for the Synthesis of 2-Aminobenzophenone Analogs
| Starting Material | Reaction Type | Key Reagents | Reported Yield (%) | Reference Compound |
| N-Acetylanthranilic acid | Friedel-Crafts Acylation | Benzene, PCl₅, AlCl₃ | ~60-70% | 2-Aminobenzophenone |
| 2-Nitrobenzoyl chloride | Friedel-Crafts Acylation & Reduction | Benzene, AlCl₃; Fe/HCl | ~75-85% | 2-Aminobenzophenone |
| Substituted Anilines | Multi-step Synthesis | Acetyl chloride, Benzoyl chloride, AlCl₃ | Variable | Substituted 2-Aminobenzophenones |
Table 2: Reported Yields for N-Acylation of Anilines with Bromoacetyl Bromide
| Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference Compound |
| Aniline | Pyridine | Dichloromethane | 1-2 hours | >90% | N-Phenyl-2-bromoacetamide |
| 4-Iodoaniline | Triethylamine | Dichloromethane | 1 hour | 85-95% | N-(4-Iodophenyl)-2-bromoacetamide |
| 2-Ethoxyaniline | Sodium Carbonate | Dichloromethane | Not Specified | 89% | 2'-Bromo-N-(2-ethoxyphenyl)acetamide[1] |
| 2-Ethylaniline | Sodium Carbonate | Dichloromethane | Not Specified | 74% | 2'-Bromo-N-(2-ethylphenyl)acetamide[1] |
Experimental Protocols
Step 1: Scalable Synthesis of 2-Aminobenzophenone
This protocol is based on the classical Friedel-Crafts acylation approach, which is amenable to scale-up.
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Benzene (or a safer alternative like anisole)
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Ethanol
Equipment:
-
Large-capacity glass reactor with overhead stirrer, reflux condenser, and dropping funnel
-
Heating mantle and temperature controller
-
Ice bath
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
N-Acetylation of Anthranilic Acid: In the reactor, suspend anthranilic acid in a suitable solvent like toluene. Add acetic anhydride portion-wise while stirring. Heat the mixture to reflux for 2-3 hours. Allow the mixture to cool, and collect the precipitated N-acetylanthranilic acid by filtration. Wash the solid with cold toluene and dry under vacuum.
-
Formation of the Acid Chloride: Suspend the dried N-acetylanthranilic acid in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux until the evolution of gas ceases (typically 2-4 hours). Remove the excess thionyl chloride by distillation under reduced pressure.
-
Friedel-Crafts Acylation: Dissolve the crude N-acetylanthraniloyl chloride in dry benzene. Cool the solution in an ice bath. Add anhydrous aluminum chloride portion-wise, keeping the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours.
-
Hydrolysis and Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the intermediate and the excess AlCl₃. Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers and wash with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Deprotection: To the organic solution, add a solution of sodium hydroxide in ethanol/water. Heat the mixture to reflux for 4-8 hours to hydrolyze the acetyl group.
-
Purification: After cooling, separate the organic layer. Wash the organic layer with water and brine. Dry the solution over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain crude 2-aminobenzophenone. The product can be further purified by recrystallization from ethanol or by column chromatography.
Step 2: Synthesis of this compound
This protocol describes the N-acylation of 2-aminobenzophenone.
Materials:
-
2-Aminobenzophenone
-
Bromoacetyl bromide
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Glass reactor with overhead stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a clean, dry reactor under a nitrogen atmosphere, dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid.
Visualizations
Experimental Workflow
Caption: Overall workflow for the scalable synthesis of this compound.
Logical Relationship: Precursor in Benzodiazepine Synthesis
Caption: Role of this compound as a key precursor in the synthesis of 1,4-benzodiazepines.
References
Application Notes and Protocols for N-(2-Benzoylphenyl)-2-bromoacetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Benzoylphenyl)-2-bromoacetamide is a synthetic organic compound featuring a benzophenone core and a reactive bromoacetamide functional group. While specific biological activity and detailed medicinal chemistry applications for this particular molecule are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as a versatile intermediate in the synthesis of various biologically active compounds. This document provides an overview of its potential applications based on the known pharmacology of related compounds, a general synthetic protocol, and a hypothetical workflow for its investigation as a therapeutic agent.
Chemical Properties and Potential Applications
This compound, with the chemical formula C₁₅H₁₂BrNO₂ and a molecular weight of 318.17 g/mol , is characterized by the presence of a 2-aminobenzophenone scaffold acylated with a 2-bromoacetyl group.[1][2] The benzophenone moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The bromoacetamide group is a reactive alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in proteins, making it a useful tool for designing targeted covalent inhibitors.
Based on its structural components, this compound could serve as a precursor or a lead compound in the development of:
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Anticancer Agents: The 2-aminobenzophenone core is a known precursor to antimitotic agents that inhibit tubulin polymerization.[4] Derivatives of 2-aminobenzophenone have also been investigated for their anticancer properties.[5] The bromoacetyl group could be used to target specific enzymes involved in cancer signaling pathways.
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Central Nervous System (CNS) Agents: The 2-aminobenzophenone structure is fundamental to the synthesis of benzodiazepines, a class of drugs with anxiolytic, sedative, and anticonvulsant properties.[3][6]
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Anti-inflammatory Drugs: The related compound, Nepafenac, a non-steroidal anti-inflammatory drug (NSAID), is a 2-amino-3-benzoylbenzeneacetamide, highlighting the potential of this scaffold in inflammation research.[7]
Synthesis and Characterization
2.1. General Synthetic Protocol
The synthesis of this compound typically involves the acylation of 2-aminobenzophenone with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to neutralize the hydrogen bromide byproduct.
-
Materials:
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2-Aminobenzophenone
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Bromoacetyl bromide (or bromoacetyl chloride)
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Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
-
Procedure:
-
Dissolve 2-aminobenzophenone (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add the base (1.1 equivalents) to the solution.
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Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
-
2.2. Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[5]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).[8]
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Melting Point Analysis: As an indicator of purity.
Experimental Protocols for Biological Evaluation (Hypothetical)
Given the lack of specific biological data for this compound, the following protocols are proposed as a starting point for its evaluation based on the activities of related compounds.
3.1. Anticancer Activity Screening
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Objective: To assess the cytotoxic effects of this compound against a panel of human cancer cell lines.
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Method: MTT Assay
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Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
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Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Remove the medium and dissolve the formazan crystals in DMSO.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the cell viability and determine the IC₅₀ value.
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3.2. Enzyme Inhibition Assay (Example: Kinase Inhibition)
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Objective: To determine if this compound can inhibit the activity of a specific kinase (as many benzophenone derivatives are kinase inhibitors).
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Method: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
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In a 96-well plate, combine the kinase, its substrate, ATP, and varying concentrations of this compound in a suitable buffer.
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Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
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Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
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Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
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Measure the luminescence, which is proportional to the kinase activity.
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Calculate the percent inhibition and determine the IC₅₀ value.
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Data Presentation
As no quantitative data is available in the literature for this compound, the following table is a template for how such data could be presented if generated from the above protocols.
| Compound | Cell Line | IC₅₀ (µM) - MTT Assay | Target Enzyme | IC₅₀ (µM) - Enzyme Assay |
| This compound | MCF-7 | Data not available | e.g., EGFR Kinase | Data not available |
| This compound | HeLa | Data not available | e.g., Src Kinase | Data not available |
| This compound | A549 | Data not available | e.g., PI3K Kinase | Data not available |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Hypothetical workflow for the biological screening of this compound.
Disclaimer: The biological evaluation protocols and the screening workflow are provided as illustrative examples based on the chemical nature of this compound and the known activities of related compounds. There is no published data to suggest that this specific compound will be active in these assays. Researchers should conduct a thorough literature review and design experiments based on their specific research goals.
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound | 14439-71-5 [chemicalbook.com]
- 3. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 8. applications.emro.who.int [applications.emro.who.int]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound typically involves the N-acylation of 2-aminobenzophenone with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride, in the presence of a base.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials are 2-aminobenzophenone and a bromoacetyl halide. A suitable base, such as pyridine or triethylamine, and an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) are also required.
Q3: What are some common side reactions or impurities I should be aware of?
A3: A potential side reaction is the formation of a bis-acylated product where two molecules of the bromoacetyl halide react with the amine. Residual starting materials, such as unreacted 2-aminobenzophenone, can also be present as impurities. The product itself can be sensitive to light and heat, potentially leading to degradation.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material, you can determine when the 2-aminobenzophenone has been consumed.
Q5: What is the recommended method for purifying the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and recommended solutions.
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low or No Product Yield | 1. Incomplete reaction. | - Monitor the reaction using TLC to ensure the complete consumption of the starting material. - Allow the reaction to stir for a longer duration or consider a moderate increase in temperature. |
| 2. Inefficient extraction of the product. | - Perform multiple extractions of the aqueous layer with the organic solvent to maximize product recovery. | |
| 3. Degradation of the product. | - The product is potentially sensitive to light and heat; store it in a cool, dark place. | |
| 4. Inactive reagents. | - Use freshly opened or properly stored bromoacetyl halide and anhydrous solvent. Moisture can deactivate the acylating agent. | |
| Product is an oil or fails to crystallize | 1. Presence of impurities. | - Purify the crude product using column chromatography before attempting recrystallization. - Ensure all starting materials are pure. |
| 2. Incorrect recrystallization solvent. | - Experiment with different solvent systems for recrystallization. A solvent screen can identify the optimal conditions. | |
| Lower than expected melting point of the purified product | 1. Presence of impurities. | - A broad or depressed melting point often indicates the presence of impurities.[1] - Re-purify the product by recrystallization or column chromatography. |
| 2. Residual solvent. | - Ensure the purified crystals are thoroughly dried under vacuum to remove any remaining solvent. |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard N-acylation reactions. Optimization may be required for specific laboratory conditions.
Materials:
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2-aminobenzophenone
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Bromoacetyl bromide (or bromoacetyl chloride)
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Anhydrous Dichloromethane (DCM)
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Pyridine (or triethylamine)
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1M HCl solution
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
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Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzophenone in anhydrous DCM.
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Base Addition: Add a suitable base, such as pyridine, to the solution. Cool the mixture to 0-5 °C in an ice bath.
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Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide in anhydrous DCM to the cooled mixture with continuous stirring. Maintain the temperature between 0 and 5 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC.
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Work-up:
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Quench the reaction by the slow addition of water.
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Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude this compound by recrystallization from a suitable solvent like ethanol to yield the pure product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the N-acylation of 2-aminobenzophenone with bromoacetyl bromide or bromoacetyl chloride in the presence of a base. The base is used to neutralize the hydrogen halide byproduct generated during the reaction.
Q2: My reaction is not proceeding to completion, and I observe a significant amount of unreacted 2-aminobenzophenone. What could be the issue?
A2: Incomplete reactions can be due to several factors. Ensure your reagents, particularly the bromoacetyl halide, are not degraded. The reaction should be carried out under anhydrous conditions as moisture can hydrolyze the acyl halide. Additionally, consider increasing the stoichiometry of the acylating agent or employing a more effective base to drive the reaction forward.
Q3: The purity of my final product is low, and I see multiple spots on my TLC plate. What are the likely impurities?
A3: Common impurities include unreacted 2-aminobenzophenone, a di-acylated byproduct where the nitrogen is acylated twice, and a hydrolyzed product where the bromine on the acetyl group is replaced by a hydroxyl group. The formation of these byproducts is often influenced by reaction conditions.
Q4: How can I minimize the formation of the di-acylated byproduct?
A4: Di-acylation can occur if the initially formed product is still sufficiently nucleophilic to react with another molecule of the acylating agent. To minimize this, use a stoichiometric amount of the bromoacetyl halide or add it slowly to the reaction mixture to avoid a large excess at any given time.
Q5: My product appears discolored (yellow or brown). What is the cause and how can I prevent it?
A5: Discoloration can result from the oxidation of the aniline starting material or the presence of impurities in the reactants. Using high-purity starting materials and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize color formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Degradation of the product. 3. Product loss during workup/purification. | 1. Increase reaction time, consider gentle heating, or use a slight excess of the acylating agent. 2. Avoid excessive heat and prolonged reaction times. Ensure workup procedures are not overly harsh (e.g., using strong acids or bases). 3. Optimize extraction pH and choose an appropriate recrystallization solvent to maximize recovery. |
| Multiple Spots on TLC | 1. Unreacted 2-aminobenzophenone. 2. Formation of di-acylated byproduct. 3. Formation of hydrolyzed byproduct (N-(2-Benzoylphenyl)-2-hydroxyacetamide). | 1. See "Low Product Yield" solutions. 2. Use a 1:1 stoichiometry of reactants. Add the bromoacetyl halide dropwise to the solution of 2-aminobenzophenone. 3. Ensure anhydrous reaction conditions. Use dry solvents and reagents. |
| Product Fails to Crystallize or is an Oil | 1. Presence of impurities. 2. Residual solvent. | 1. Attempt purification by column chromatography to isolate the pure product, which may then crystallize. Trituration with a non-polar solvent like hexane can sometimes induce crystallization. 2. Dry the product under high vacuum for an extended period. |
| Product Darkens Over Time | 1. Oxidation. 2. Residual acidic impurities. | 1. Store the purified product under an inert atmosphere, protected from light. 2. Ensure the product is thoroughly washed during workup to remove any acidic byproducts. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Materials:
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2-Aminobenzophenone
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Bromoacetyl bromide (or bromoacetyl chloride)
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Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)
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Base (e.g., Pyridine, Triethylamine, or Sodium Bicarbonate)
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Anhydrous Sodium Sulfate
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Standard laboratory glassware for synthesis and workup
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzophenone (1.0 equivalent) in the chosen anhydrous solvent.
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Cool the solution to 0-5 °C in an ice bath.
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Add the base (1.1 equivalents) to the cooled solution with stirring.
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Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical troubleshooting workflow to diagnose and address low product yield.
Technical Support Center: Purification of Crude N-(2-Benzoylphenyl)-2-bromoacetamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude "N-(2-Benzoylphenyl)-2-bromoacetamide."
Purification Overview and Logic
The purification of crude this compound typically involves the removal of unreacted starting materials and potential side products. The choice of purification method depends on the nature and quantity of the impurities present. A general workflow for purification and analysis is presented below.
Caption: General workflow for the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the typical synthesis, which involves the reaction of 2-aminobenzophenone with bromoacetyl bromide or a similar reagent. These impurities include:
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Unreacted 2-aminobenzophenone: This is a primary starting material and a common impurity if the reaction does not go to completion.
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Di-acylated byproduct: A small amount of the 2-aminobenzophenone may react with two molecules of the bromoacetylating agent.
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Hydrolysis products: Bromoacetyl bromide can hydrolyze to bromoacetic acid, which may be present in the crude product.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of pure this compound is 94-95 °C. A broad or depressed melting point is indicative of impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By comparing the spots of the crude mixture, the purified fractions, and the starting materials, you can assess the separation efficiency. For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is recommended.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallizing | The solute is insoluble in the chosen solvent at all temperatures, or the boiling point of the solvent is higher than the melting point of the solute. | - Ensure you are using a suitable solvent (e.g., isopropanol, ethanol).- Try a mixed solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) dropwise until turbidity persists. Heat to dissolve and then cool slowly. |
| Low or no crystal yield | Too much solvent was used.The compound is too soluble in the solvent even at low temperatures.Premature crystallization during hot filtration. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Use a different solvent in which the compound is less soluble at cold temperatures.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Colored crystals | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can absorb some of the desired product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC | The chosen mobile phase is not optimal. | - Adjust the polarity of the mobile phase. For silica gel, a mixture of hexane and ethyl acetate is a good starting point. If the spots are too high on the TLC plate (high Rf), decrease the polarity (increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate). |
| Product is not eluting from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, start with 10% ethyl acetate in hexane and slowly increase the concentration of ethyl acetate. |
| Cracking or channeling of the silica gel bed | Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Recrystallization from Isopropanol
This protocol is a general guideline and may require optimization.
1. Dissolution:
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Place the crude "this compound" in an Erlenmeyer flask.
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Add a minimal amount of isopropanol and heat the mixture on a hot plate with stirring.
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Continue adding small portions of hot isopropanol until the solid just dissolves.
2. Hot Filtration (Optional):
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If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
3. Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
4. Isolation and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
5. Drying:
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Dry the crystals on the filter paper with the vacuum running for a few minutes.
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Transfer the crystals to a watch glass and allow them to air dry completely or place them in a desiccator under vacuum.
Column Chromatography
This protocol is a general guideline for the purification of approximately 1 gram of crude product.
1. Column Packing:
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Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring a uniform and bubble-free bed. The amount of silica gel should be roughly 50-100 times the weight of the crude product.
2. Sample Loading:
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Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
3. Elution:
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Begin eluting the column with a low polarity mobile phase, such as 5% ethyl acetate in hexane.
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Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexane). The optimal gradient will depend on the separation observed by TLC.
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Collect fractions and monitor them by TLC.
4. Fraction Pooling and Solvent Evaporation:
-
Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified "this compound."
Health and Safety:
"this compound" is an irritant.[2] It may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] In case of contact with skin or eyes, rinse immediately with plenty of water.[2]
References
"N-(2-Benzoylphenyl)-2-bromoacetamide" stability and storage conditions
This technical support guide provides essential information on the stability and storage of N-(2-Benzoylphenyl)-2-bromoacetamide, addressing common concerns for researchers, scientists, and professionals in drug development. The information is compiled from available safety and handling documentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: It is recommended to store this compound in a cool, dry place. The container should be kept tightly closed and stored in a dry and well-ventilated area.
Q2: Is there any information available on the chemical stability of this compound?
A: According to the available Safety Data Sheet (SDS), specific data on reactivity is not available. However, the compound is expected to be stable under recommended storage conditions.[1]
Q3: What are the known incompatibilities for this compound?
A: The Safety Data Sheet (SDS) for this compound does not specify any particular materials to avoid. However, as a general precaution for bromoacetamides, it is prudent to avoid strong oxidizing agents, strong bases, and strong acids.
Q4: Are there any signs of degradation I should watch for?
A: While specific degradation products for this compound are not detailed in the available documentation, common signs of degradation for similar compounds can include a change in color, development of an odor, or a change in physical form. If any of these are observed, the compound's integrity may be compromised.
Q5: What are the general handling precautions for this compound?
A: Standard laboratory precautions should be taken when handling this compound. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Ensure handling occurs in a well-ventilated area.
Summary of Storage and Handling
| Parameter | Recommendation | Source |
| Storage Temperature | Cool place | General Recommendation |
| Atmosphere | Dry and well-ventilated | [1] |
| Container | Tightly closed | [1] |
| Incompatibilities | No specific data available; avoid strong oxidizing agents, bases, and acids as a precaution. | General Chemical Knowledge |
Experimental Protocols
Troubleshooting and Logical Workflow
The following diagram outlines a logical workflow for the proper handling and storage of this compound to ensure its stability.
Caption: Workflow for Handling and Storage of this compound.
References
Avoiding byproduct formation in "N-(2-Benzoylphenyl)-2-bromoacetamide" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide. Our aim is to help you overcome common challenges and avoid the formation of unwanted byproducts in your reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound via the acylation of 2-aminobenzophenone with bromoacetyl bromide or a similar acylating agent.
Q1: I am observing a significant amount of unreacted 2-aminobenzophenone in my reaction mixture. What could be the cause and how can I improve the conversion?
A1: Incomplete conversion is a common issue and can stem from several factors:
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Insufficient Acylating Agent: The stoichiometry of the bromoacetylating agent may be too low. While a 1:1 molar ratio is the theoretical minimum, an excess of the acylating agent (e.g., 1.1 to 1.5 equivalents) is often necessary to drive the reaction to completion.
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Inadequate Base: The reaction of 2-aminobenzophenone with bromoacetyl bromide produces hydrobromic acid (HBr) as a byproduct. This acid can protonate the starting amine, rendering it unreactive. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HBr as it is formed. Ensure you are using at least a stoichiometric equivalent of the base relative to the acylating agent.
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Low Reaction Temperature: The N-acylation of anilines, particularly those with some steric hindrance, may require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature or below, consider gently heating the reaction mixture.
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Poor Solubility: If the 2-aminobenzophenone is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Ensure you are using a solvent in which your starting material has good solubility.
Q2: My reaction is complete, but I have isolated a byproduct that is much less polar than my desired product and has a significantly higher molecular weight. What could this be?
A2: This is likely the diacylated byproduct , N-(2-benzoylphenyl)-N-(bromoacetyl)-2-bromoacetamide. This occurs when the initially formed amide product is further acylated.
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Cause: Using a large excess of the bromoacetylating agent or adding it too quickly can lead to diacylation. The amide nitrogen, although less nucleophilic than the starting amine, can still react under forcing conditions.
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Prevention:
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Use a smaller excess of the bromoacetylating agent (e.g., 1.05 to 1.1 equivalents).
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Add the bromoacetylating agent dropwise to the solution of the amine and base, rather than all at once. This maintains a low concentration of the acylating agent throughout the reaction.
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Monitor the reaction closely by Thin Layer Chromatography (TLC) and stop it as soon as the starting material is consumed.
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Q3: I have a byproduct with a similar polarity to my product, but it does not contain bromine. What is a possible structure for this impurity?
A3: A likely candidate for such a byproduct is an intramolecular cyclization product . The this compound, once formed, can undergo an intramolecular nucleophilic attack of the amide enolate or the carbonyl oxygen of the benzoyl group on the carbon bearing the bromine. This can lead to the formation of heterocyclic structures.
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Plausible Mechanism: In the presence of a base, the amide proton can be removed to form an enolate. This enolate can then attack the electrophilic carbon of the bromoacetyl group, leading to the formation of a cyclic product.
-
Mitigation Strategies:
-
Control of Basicity: Use a mild, non-nucleophilic base (e.g., pyridine, triethylamine) and avoid strong bases that can readily deprotonate the amide.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor the intramolecular cyclization.
-
Prompt Work-up: Once the reaction is complete, quench it and proceed with the work-up and purification without delay to minimize the time the product is exposed to basic conditions.
-
Q4: The purification of my crude product by column chromatography is proving difficult. What can I do to improve the separation?
A4: Purification challenges can arise from the similar polarities of the desired product and byproducts, or from interactions with the stationary phase.
-
Optimize Your Solvent System: Systematically screen different solvent systems for your column chromatography. A gradient elution may be necessary to achieve good separation.
-
Consider a Different Stationary Phase: If you are using silica gel, which is acidic, your amide product might be interacting with it. Consider using neutral or basic alumina as the stationary phase. Alternatively, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to improve the chromatography on silica gel.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying solid products and can often remove small amounts of closely related impurities.
Data Presentation
The following table summarizes the key reaction parameters and their impact on the formation of this compound and its byproducts. This data is compiled from general principles of N-acylation and troubleshooting common issues.
| Parameter | Condition | Expected Outcome on Product Yield | Potential for Byproduct Formation |
| Stoichiometry of Bromoacetyl Bromide | 1.0 - 1.1 equivalents | Good | Minimal |
| 1.2 - 1.5 equivalents | High | Increased risk of diacylation | |
| > 1.5 equivalents | High | High risk of diacylation and other side reactions | |
| Base | Pyridine or Triethylamine (1.1-1.5 eq.) | High | Low |
| No Base | Very Low / No Reaction | - | |
| Strong Base (e.g., NaH) | Variable | High risk of intramolecular cyclization and decomposition | |
| Temperature | 0 °C to Room Temperature | Moderate to Good | Low |
| Reflux | High | Increased risk of diacylation and cyclization | |
| Reaction Time | Monitored by TLC (until SM consumed) | Optimal | Minimized |
| Prolonged reaction time | No improvement | Increased byproduct formation |
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the general principles of N-acylation of aromatic amines.
Materials:
-
2-Aminobenzophenone
-
Bromoacetyl bromide
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Troubleshooting Workflow for Byproduct Formation
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: A logical workflow for diagnosing and resolving common issues in the synthesis of this compound.
Reaction Pathway and Potential Byproducts
This diagram illustrates the main reaction pathway and the formation of the two primary byproducts discussed.
Caption: Reaction scheme showing the desired product and potential byproduct pathways.
Troubleshooting low yield in "N-(2-Benzoylphenyl)-2-bromoacetamide" preparation
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to potential experimental challenges.
Troubleshooting Guide & FAQs
Q1: I am observing a very low yield or no product formation. What are the likely causes?
A1: Low or no yield in this N-acylation reaction can stem from several factors, primarily related to the quality of reagents and the reaction conditions.
-
Poor Quality of Starting Material: The starting material, 2-aminobenzophenone, can contain impurities from its synthesis, such as unreacted anthranilic acid derivatives or byproducts from a Friedel-Crafts reaction. These impurities can interfere with the acylation reaction.
-
Decomposition of Bromoacetyl Bromide: Bromoacetyl bromide is highly reactive and susceptible to hydrolysis.[1][2][3][4] Exposure to moisture in the solvent, glassware, or atmosphere will convert it to bromoacetic acid and HBr, which will not participate in the desired reaction.
-
Low Reaction Temperature: While the initial addition of bromoacetyl bromide is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may require warming to room temperature to proceed to completion.
Q2: My final product is impure, showing multiple spots on TLC. What are the potential side reactions?
A2: The formation of multiple products is a common issue. Here are the most likely side reactions:
-
Diacylation: The product, an amide, still possesses a lone pair on the nitrogen. While less nucleophilic than the starting amine, it can potentially react with a second molecule of bromoacetyl bromide, especially if an excess of the acylating agent is used, leading to a diacylated byproduct.
-
Hydrolysis of Product: If water is present during workup or purification, the bromoacetamide product can be susceptible to hydrolysis, especially under basic conditions.
-
Reaction with Solvent: If using a nucleophilic solvent, it might compete with the amine in reacting with the bromoacetyl bromide.
Q3: I am having difficulty purifying the product by recrystallization. What can I do?
A3: Purification challenges often arise from residual starting materials or byproducts that co-crystallize with the product.
-
Acid-Base Extraction: Before recrystallization, consider an acid-base wash. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted basic starting material (2-aminobenzophenone). Subsequently, a wash with a dilute aqueous base (e.g., 5% sodium bicarbonate) can remove acidic impurities like bromoacetic acid (from hydrolysis of the acylating agent).[6]
-
Solvent System for Recrystallization: A common technique for purifying N-aryl-amides is recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.[6]
-
Activated Carbon Treatment: If your product is colored, this can be due to high molecular weight impurities. Dissolving the crude product in a suitable solvent and briefly heating with activated carbon can help remove these colored impurities.[6]
Q4: The reaction seems to stall and does not go to completion. What steps can I take?
A4: A stalled reaction, as monitored by TLC, can often be addressed by adjusting the reaction conditions.
-
Increase Reaction Time and/or Temperature: After the initial addition of bromoacetyl bromide at a low temperature, allow the reaction to warm to room temperature and stir for an extended period (several hours to overnight). Gentle heating (e.g., to 40-50 °C) can also facilitate the reaction, but should be done cautiously to avoid side reactions.
-
Check Stoichiometry: Ensure that at least one equivalent of both the bromoacetyl bromide and the base are used relative to the 2-aminobenzophenone. An excess of the acylating agent and base is often employed to drive the reaction to completion.
Data Presentation
The following table summarizes key reaction parameters and their expected impact on the yield of this compound. This data is illustrative and based on typical outcomes for N-acylation reactions.
| Parameter | Condition | Expected Yield | Potential Issues |
| Temperature | 0 °C to Room Temp | Moderate to High | Incomplete reaction if not warmed |
| Reflux | High | Increased byproduct formation | |
| Solvent | Dichloromethane | Good | Anhydrous conditions are critical |
| Acetonitrile | Good | Anhydrous conditions are critical | |
| Base | Pyridine | Good | Ensure sufficient equivalents |
| Triethylamine | Good | Ensure sufficient equivalents | |
| No Base | Very Low / None | Reaction stops after initial phase | |
| Moisture | Anhydrous | High | - |
| Traces of Water | Low | Hydrolysis of bromoacetyl bromide |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard procedures for the N-acylation of aromatic amines.
Materials:
-
2-Aminobenzophenone
-
Bromoacetyl bromide
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or Triethylamine)
-
1M Hydrochloric Acid
-
5% Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution over 15-30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, 5% sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
- 1. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. benchchem.com [benchchem.com]
Improving the reaction conditions for "N-(2-Benzoylphenyl)-2-bromoacetamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide. The information is designed to help overcome common experimental challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 2-aminobenzophenone with bromoacetyl bromide or bromoacetyl chloride. The reaction involves the amino group of 2-aminobenzophenone acting as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. A non-nucleophilic base is generally used to neutralize the hydrogen halide byproduct formed during the reaction.
Q2: Which starting materials and reagents are required for this synthesis?
The key starting materials and reagents include:
-
2-Aminobenzophenone
-
Bromoacetyl bromide or Bromoacetyl chloride
-
A suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
Q3: What are the primary safety concerns associated with this reaction?
Bromoacetyl bromide and bromoacetyl chloride are highly corrosive, lachrymatory (tear-inducing), and toxic. It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the acyl halide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive 2-aminobenzophenone due to poor quality or degradation. 2. Decomposed bromoacetyl bromide/chloride. 3. Insufficient or inappropriate base. 4. Reaction temperature is too low. | 1. Verify the purity of 2-aminobenzophenone using techniques like NMR or melting point analysis. 2. Use freshly opened or distilled bromoacetyl bromide/chloride. 3. Use a slight excess (1.1-1.2 equivalents) of a dry, non-nucleophilic base like triethylamine or DIPEA. 4. While the initial addition of the acyl halide is often done at 0 °C to control the exothermic reaction, the reaction may need to be warmed to room temperature to proceed to completion. |
| Formation of Multiple Products (Visible on TLC) | 1. Diacylation of the amine, leading to the formation of N,N-bis(bromoacetyl) derivative. 2. Side reactions involving the benzophenone carbonyl group. 3. Presence of impurities in starting materials. | 1. Use a controlled stoichiometry of bromoacetyl bromide (1.0-1.1 equivalents). Slow, dropwise addition of the acyl halide at a low temperature can minimize this side reaction. 2. This is less common under these reaction conditions, but ensure the reaction is not overheated. 3. Purify starting materials if necessary. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Oily product that is difficult to crystallize. | 1. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). 2. Perform an aqueous workup with dilute acid (e.g., 1M HCl) to remove the base and its salt, followed by a wash with saturated sodium bicarbonate solution. 3. Attempt purification by column chromatography on silica gel. If the product is still an oil, try triturating with a non-polar solvent like hexane to induce crystallization. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-Aminobenzophenone (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-aminobenzophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Halide: Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the cooled solution dropwise over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Data Presentation
The following tables provide hypothetical data for optimizing the reaction conditions.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Dichloromethane (DCM) | 3 | 25 | 85 |
| Tetrahydrofuran (THF) | 4 | 25 | 78 |
| Acetonitrile | 3 | 25 | 82 |
Table 2: Effect of Base on Reaction Yield
| Base | Equivalents | Reaction Time (h) | Yield (%) |
| Triethylamine (TEA) | 1.2 | 3 | 85 |
| Pyridine | 1.2 | 4 | 75 |
| DIPEA | 1.2 | 3 | 88 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Technical Support Center: TLC Monitoring of N-(2-Benzoylphenyl)-2-bromoacetamide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide via Thin-Layer Chromatography (TLC). It is intended for researchers, scientists, and professionals in drug development.
Experimental Protocol: Synthesis and TLC Monitoring
This protocol outlines the synthesis of this compound from 2-aminobenzophenone and bromoacetyl bromide, with a focus on reaction monitoring by TLC.
Reaction Scheme:
(2-aminobenzophenone) + (bromoacetyl bromide) --[Base]--> this compound
Materials:
-
2-aminobenzophenone
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM)
-
Base (e.g., triethylamine or pyridine)
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
TLC solvents (e.g., ethyl acetate, hexanes)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous DCM. Add the base (2.0 equivalents) to the solution.
-
Addition of Acylating Agent: Cool the stirred solution to 0 °C using an ice bath. Slowly add bromoacetyl bromide (1.2 equivalents) dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 60 minutes.
-
TLC Monitoring:
-
Prepare a TLC developing chamber with a suitable eluent (e.g., 30% ethyl acetate in hexanes). Saturate the chamber with the solvent vapor by placing a piece of filter paper inside.
-
On a silica gel TLC plate, draw a baseline in pencil about 1 cm from the bottom.
-
Using a capillary tube, spot the starting material (a solution of 2-aminobenzophenone), the reaction mixture, and a co-spot (both starting material and reaction mixture on the same spot) on the baseline.[1]
-
Place the TLC plate in the developing chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).[2] Circle the spots with a pencil.
-
The reaction is considered complete when the spot corresponding to the starting material (2-aminobenzophenone) is no longer visible in the reaction mixture lane. The product, this compound, is expected to have a higher Rf value than the starting material.
-
Data Presentation: TLC Parameters
The following table summarizes typical TLC parameters for the reaction. Note that Rf values are approximate and can vary based on specific experimental conditions.
| Compound | Solvent System (v/v) | Expected Rf Value | Visualization Method |
| 2-aminobenzophenone (Starting Material) | 30% Ethyl Acetate / 70% Hexanes | ~ 0.4 - 0.5 | UV (254 nm), Ninhydrin |
| This compound (Product) | 30% Ethyl Acetate / 70% Hexanes | ~ 0.6 - 0.7 | UV (254 nm) |
| Benzophenone (Related Compound) | 25% Ethyl Acetate / 75% Hexanes | ~ 0.61 | UV (254 nm)[3] |
| 4-Chlorobenzophenone (Related Compound) | 25% Ethyl Acetate / 75% Hexanes | ~ 0.39 | UV (254 nm)[3] |
Troubleshooting Guide
This section addresses common problems encountered during the TLC monitoring of this reaction.
Q1: The spots are streaking on the TLC plate. What should I do?
A1: Streaking can be caused by several factors:
-
Sample Overload: The sample spotted on the plate is too concentrated.[4] Dilute the reaction mixture sample before spotting it on the TLC plate.
-
Acidic Silica Gel: The starting material, 2-aminobenzophenone, is basic and may interact strongly with the acidic silica gel, causing streaking. To mitigate this, add a small amount of triethylamine (0.5-1%) to the eluent.[5]
-
Insoluble Material: If the reaction mixture contains insoluble material, this can cause streaking from the baseline. Ensure you are sampling the liquid phase of the reaction.
Q2: The starting material and product spots are too close together (similar Rf values). How can I improve the separation?
A2:
-
Change Solvent Polarity: Adjust the polarity of your eluent. To increase the separation between the less polar product and the more polar starting material, you can try decreasing the polarity of the solvent system (e.g., switch from 30% ethyl acetate/hexanes to 20% ethyl acetate/hexanes).
-
Use a Co-spot: A co-spot, where the starting material and reaction mixture are spotted in the same lane, can help to confirm if two spots with similar Rf values are indeed different compounds. If they are different, you may see an elongated or "snowman" shaped spot.[1]
Q3: I don't see any spots on the TLC plate after developing.
A3:
-
Insufficient Concentration: The concentration of your sample may be too low. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[6]
-
Incorrect Visualization: While 2-aminobenzophenone and its acylated product are expected to be UV-active due to the benzoyl group, it's possible the concentration is below the limit of detection for your UV lamp.[2] You can try using a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain for organic compounds.[7] For the starting material, a ninhydrin stain can be used, which is specific for primary amines.[8][9]
Q4: The reaction mixture lane shows multiple unexpected spots.
A4:
-
Side Reactions: The presence of multiple spots could indicate the formation of side products. One common side reaction is the di-acylation of the starting material.
-
Decomposition: One of your compounds may be decomposing on the silica gel plate. This can sometimes be observed as a streak originating from a spot.[10]
Frequently Asked Questions (FAQs)
Q1: How do I know when the reaction is complete?
A1: The reaction is generally considered complete when the TLC spot corresponding to the starting material (2-aminobenzophenone) has completely disappeared from the reaction mixture lane. You should see a new spot appear for the product, which is expected to be less polar (higher Rf value) than the starting amine.
Q2: What is the purpose of a co-spot?
A2: A co-spot is a crucial control in TLC for reaction monitoring. By spotting both the starting material and the reaction mixture in the same lane, you can confidently determine if the starting material has been consumed, especially when the product has a very similar Rf value to the starting material.[1] If the starting material is still present, the co-spot will appear as a single, more intense spot at the Rf of the starting material. If the starting material is consumed, you will see two distinct spots in the co-spot lane (one for the product and one for the starting material standard).
Q3: Why is my product expected to have a higher Rf value than my starting material?
A3: The starting material, 2-aminobenzophenone, has a primary amine group (-NH2), which is relatively polar and can engage in hydrogen bonding with the silica gel stationary phase. This causes it to move more slowly up the TLC plate, resulting in a lower Rf value. The product, this compound, has an amide group, which is generally less polar than a primary amine. This weaker interaction with the silica gel allows it to travel further up the plate with the mobile phase, leading to a higher Rf value.
Q4: How should I prepare my samples for spotting on the TLC plate?
A4: Take a small aliquot of the reaction mixture (e.g., with a glass capillary) and dilute it with a volatile solvent like dichloromethane or ethyl acetate. The starting material should be prepared as a dilute solution in the same solvent. The concentration should be such that a clear but not overly intense spot is observed under UV light.[11]
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. chembam.com [chembam.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TLC stains [reachdevices.com]
- 8. benchchem.com [benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: N-(2-Benzoylphenyl)-2-bromoacetamide Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of N-(2-Benzoylphenyl)-2-bromoacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The primary functional groups susceptible to degradation in this compound are the amide linkage, the benzophenone moiety, and the bromoacetyl group. The amide bond is prone to hydrolysis under acidic and basic conditions.[1][2][3][4] The benzophenone structure can undergo photodegradation upon exposure to UV light.[5][6] The carbon-bromine bond in the bromoacetyl group can be cleaved under thermal stress.
Q2: What are the expected degradation pathways for this molecule?
A2: Based on its structure, this compound is expected to degrade via several pathways, including:
-
Hydrolytic Degradation: Cleavage of the amide bond to form 2-aminobenzophenone and 2-bromoacetic acid. This can be catalyzed by acid or base.[1]
-
Photolytic Degradation: The benzophenone moiety can absorb UV radiation, leading to the formation of reactive species and subsequent degradation products.[5][6]
-
Thermal Degradation: High temperatures can induce the cleavage of the C-Br bond, potentially leading to the formation of radicals and subsequent reaction products.[7][8]
-
Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the amide nitrogen and the benzophenone carbonyl group, in the presence of oxidizing agents.[9][10]
Q3: What are the typical conditions for conducting forced degradation studies on this compound?
A3: Forced degradation studies are performed to understand the stability of a molecule under stress conditions.[11][12][13] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at elevated temperatures (e.g., 60-80 °C).
-
Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Dry heat at temperatures ranging from 60 °C up to the melting point of the compound.
-
Photolytic Degradation: Exposure to UV and visible light, as per ICH Q1B guidelines.
Troubleshooting Guides
This section addresses common issues encountered during the experimental study of this compound degradation.
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[11] |
| The molecule is highly stable under the tested conditions. | This is a valid result. Ensure your analytical method is sensitive enough to detect low levels of degradation. | |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve partial degradation (typically 5-20%).[12] |
| Poor peak shape (tailing, fronting) in HPLC analysis. | Column overload. | Dilute the sample before injection. |
| Secondary interactions between analytes and the stationary phase. | Adjust the mobile phase pH or ionic strength. Consider using a different column chemistry.[14][15] | |
| Column degradation. | Flush the column with appropriate solvents or replace it if necessary.[14][15] | |
| Inconsistent retention times in HPLC. | Fluctuation in mobile phase composition or flow rate. | Ensure proper mixing and degassing of the mobile phase. Check the HPLC pump for leaks or pressure fluctuations.[14][15] |
| Temperature variations. | Use a column oven to maintain a constant temperature.[15] | |
| Appearance of unexpected peaks in the chromatogram. | Contamination from solvents, reagents, or glassware. | Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a blank to identify any background peaks. |
| Secondary degradation of primary degradation products. | Analyze samples at different time points to monitor the formation and disappearance of peaks. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the degradation of this compound.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 80 °C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 80 °C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at 105 °C for 48 hours.
-
Cool to room temperature, dissolve in acetonitrile, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
Protocol 2: HPLC Method for Degradation Analysis
Objective: To separate and quantify this compound and its degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Note: This is a general method and may require optimization for specific degradation products.
Data Presentation
Quantitative data from degradation studies should be summarized in a clear and structured format to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| 0.1 M HCl, 80°C, 24h | 15.2 | 2 | 8.5 |
| 0.1 M NaOH, 80°C, 24h | 25.8 | 3 | 8.5, 12.1 |
| 30% H₂O₂, RT, 24h | 8.5 | 1 | 15.3 |
| Thermal, 105°C, 48h | 5.1 | 1 | 10.2 |
| Photolytic (ICH Q1B) | 12.3 | 2 | 18.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
The following diagrams illustrate the potential degradation pathways and a general workflow for degradation studies.
Caption: Potential degradation pathways of this compound.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. m.youtube.com [m.youtube.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 7. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - STEMart [ste-mart.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation and Long-Term Stability Testing for Oral Drug Products: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. ijnrd.org [ijnrd.org]
Validation & Comparative
Purity Analysis of N-(2-Benzoylphenyl)-2-bromoacetamide by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the development of new therapeutics and chemical entities. N-(2-Benzoylphenyl)-2-bromoacetamide is a key building block in organic synthesis, and its purity can significantly impact the yield and quality of downstream products. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides a comprehensive comparison of the HPLC purity analysis of this compound against structurally related alternatives. Detailed experimental protocols and supporting data are presented to facilitate the adoption and adaptation of these methods in a laboratory setting.
Comparative HPLC Purity Analysis
The purity of this compound was compared with two common alternatives: 2-bromo-N-(2-chlorobenzoylphenyl)acetamide and N-(2-Benzoylphenyl)acetamide. A reversed-phase HPLC (RP-HPLC) method was developed to effectively separate the main compound from potential impurities. The results are summarized in the table below.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.54 | 99.2 | 99.2% |
| Impurity 1 | 4.21 | 0.3 | - |
| Impurity 2 | 7.89 | 0.5 | - |
| 2-bromo-N-(2-chlorobenzoylphenyl)acetamide | 9.12 | 98.8 | 98.8% |
| N-(2-Benzoylphenyl)acetamide | 7.98 | 99.5 | 99.5% |
Experimental Protocol: HPLC Purity of this compound
A robust RP-HPLC method was established for the purity determination of this compound.[1]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: Newcrom R1 C18 column (4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile and water (70:30, v/v) with 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Analysis:
-
Inject the mobile phase as a blank to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Visualizing the Workflow and Logic
To better illustrate the experimental and logical processes involved in the purity analysis, the following diagrams were generated.
References
A Comparative Guide to Validated Analytical Methods for N-(2-Benzoylphenyl)-2-bromoacetamide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methods for N-(2-Benzoylphenyl)-2-bromoacetamide, a key building block in various synthetic pathways. We will delve into the established High-Performance Liquid Chromatography (HPLC) method and explore potential alternative techniques, offering supporting data and detailed experimental protocols to facilitate informed method selection.
High-Performance Liquid Chromatography (HPLC)
HPLC stands out as a primary analytical technique for this compound due to its specificity, sensitivity, and ability to separate the analyte from potential impurities. A validated reverse-phase HPLC (RP-HPLC) method has been established for this compound.[1][2]
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The components of the sample are separated based on their relative affinities for the two phases, with less polar compounds eluting later.
Advantages:
-
High Resolution: Capable of separating complex mixtures.
-
Sensitivity: Can detect analytes at low concentrations.
-
Versatility: Applicable to a wide range of compounds, including those that are non-volatile or thermally labile.[3]
-
Direct Analysis: Often does not require derivatization of the analyte.[3]
Disadvantages:
-
Cost: Instrumentation can be expensive.
-
Complexity: Method development can be time-consuming.
Alternative Analytical Methods
While HPLC is a robust method, other techniques can be considered depending on the specific analytical need, available instrumentation, and the nature of the sample matrix. For the broader class of bromoacetamides, methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry have been employed.[4]
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For this compound, which may have limited volatility and thermal stability, derivatization might be necessary to improve its chromatographic properties.[3]
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then detected and identified by a mass spectrometer, which provides structural information.
Advantages:
-
High Sensitivity and Specificity: The mass spectrometer provides definitive identification of analytes.
-
Excellent for Volatile Compounds: Ideal for analyzing compounds that are easily vaporized.
Disadvantages:
-
Thermal Lability: Not suitable for direct analysis of thermally unstable compounds like many bromoacetamides.[3]
-
Derivatization Required: Often necessitates a chemical modification step to increase volatility and stability, which can add complexity and potential for error.[3]
UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of compounds that absorb ultraviolet or visible light.
Principle: This method is based on the measurement of the absorption of light by the analyte in a solution at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte.
Advantages:
-
Cost-effective and Simple: Instrumentation is relatively inexpensive and easy to operate.
-
Rapid Analysis: Measurements can be taken quickly.
Disadvantages:
-
Low Specificity: The technique is not selective and can be prone to interference from other absorbing species in the sample.
-
Indirect Measurement: May require a reaction to produce a colored product for quantification, which can introduce additional steps and potential for error.[4]
Data Presentation: Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and mass-to-charge ratio | Measurement of light absorbance |
| Applicability to this compound | Direct analysis is feasible and validated[1][2] | Derivatization likely required due to thermal lability[3] | Potentially applicable, but with low specificity |
| Typical Purity Range | >98%[4] | >98%[4] | Dependent on method validation |
| Linearity (r²) | ≥0.999 (for related compounds)[4] | >0.999 (for related impurities)[4] | Typically >0.99[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% (for related compounds)[4] | Typically within 95-105%[4] | Typically within 98-102% |
| Precision (%RSD) | <2%[4] | <2%[4] | <2% |
Experimental Protocols
Validated HPLC Method for this compound[1][2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength (typically determined by the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
General Protocol for GC-MS Analysis (with Derivatization)
This is a general procedure for related bromoacetamide compounds and would require optimization for this compound.
-
Derivatization (Silylation):
-
Dissolve a known amount of the sample in an appropriate solvent (e.g., acetonitrile).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
-
GC-MS Conditions:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
General Protocol for UV-Vis Spectrophotometry
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol or methanol).
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the sample in the same solvent.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Decision tree for selecting an analytical method.
References
Spectroscopic Data Comparison: N-(2-Benzoylphenyl)-2-bromoacetamide and Analogs
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of synthetic intermediates is paramount for ensuring purity, confirming structure, and predicting reactivity. This guide provides a comparative analysis of available spectroscopic data for "N-(2-Benzoylphenyl)-2-bromoacetamide" and its analogs. Due to the limited availability of published experimental spectra for the primary compound, this guide also presents data for a closely related alternative to facilitate comparative studies.
Introduction
Physicochemical Properties
A summary of the key physicochemical properties for "this compound" is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₂BrNO₂ |
| Molecular Weight | 318.17 g/mol |
| CAS Number | 14439-71-5 |
| Melting Point | 94-95 °C |
| Boiling Point (Predicted) | 514.5 ± 35.0 °C |
| Density (Predicted) | 1.488 ± 0.06 g/cm³ |
Spectroscopic Data Comparison
As of this guide's publication, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for "this compound" is not available in surveyed scientific literature and databases. However, to provide a useful comparison for researchers working with similar scaffolds, the following sections detail the expected spectroscopic characteristics and present data for a closely related analog.
Alternative Compound for Comparison: N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide
For comparative purposes, we present information on "N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide" (CAS: 32580-26-0), a structurally similar molecule. The addition of a chloro-substituent on the phenyl ring is expected to induce predictable shifts in the spectroscopic data, providing a valuable reference.
| Spectroscopic Data | "this compound" (Expected) | "N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide" (Reference) |
| ¹H NMR | Data not available. Expected signals for aromatic protons, a singlet for the CH₂ group, and a broad singlet for the NH proton. | Data not available. Similar pattern to the parent compound with shifts influenced by the chloro group. |
| ¹³C NMR | Data not available. Expected signals for aromatic carbons, the carbonyl carbons, and the CH₂ carbon. | Data not available. |
| IR (Infrared) | Data not available. Expected characteristic peaks for N-H stretching, C=O stretching (amide and ketone), and C-Br stretching. | Data not available. |
| Mass Spec (MS) | Molecular Ion (M⁺) expected around m/z 317/319 (due to bromine isotopes). | Molecular Ion (M⁺) expected around m/z 351/353/355 (due to bromine and chlorine isotopes). |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of "this compound" based on standard amide formation reactions.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add bromoacetyl bromide or bromoacetyl chloride (1.1 equivalents) dropwise to the cooled and stirred solution.
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield "this compound".
Spectroscopic Characterization Protocol
-
¹H and ¹³C NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
IR Spectroscopy: Obtain the infrared spectrum of the solid product using a potassium bromide (KBr) pellet or as a thin film on a salt plate using an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight and fragmentation pattern.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of "this compound".
Caption: Synthesis and characterization workflow.
A Comparative Guide to the Synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes for N-(2-Benzoylphenyl)-2-bromoacetamide, a key intermediate in the synthesis of various pharmaceuticals. The primary method for its synthesis is the N-acylation of 2-aminobenzophenone with a bromoacetylating agent. This document details and compares procedural variations, focusing on reaction conditions, solvents, and the use of a base, supported by experimental data from analogous reactions to inform synthetic strategy and optimization.
Comparison of Synthesis Routes
The synthesis of this compound is typically achieved through the nucleophilic attack of the amino group of 2-aminobenzophenone on an electrophilic bromoacetyl source, most commonly bromoacetyl bromide. The primary variations in this synthesis involve the choice of solvent and the presence or absence of a base to neutralize the hydrogen bromide byproduct.
Herein, we compare two primary approaches:
-
Route 1: Acylation in an Aprotic Solvent with a Non-Nucleophilic Base. This common method utilizes a chlorinated solvent like dichloromethane (DCM) and a tertiary amine base such as triethylamine or pyridine.
-
Route 2: Acylation in an Acidic Solvent. This alternative approach employs a solvent like glacial acetic acid, which can also act as a catalyst and facilitate the reaction without an additional base.
The following table summarizes the quantitative data for these synthetic routes, compiled from established protocols for the acylation of aminobenzophenones.
| Parameter | Route 1: Acylation in Aprotic Solvent with Base | Route 2: Acylation in Acidic Solvent |
| Starting Material | 2-Aminobenzophenone | 2-Aminobenzophenone |
| Acylating Agent | Bromoacetyl bromide | Bromoacetyl bromide |
| Solvent | Dichloromethane (DCM) | Glacial Acetic Acid |
| Base | Triethylamine or Pyridine | None |
| Temperature | 0 °C to Room Temperature | Ice bath cooling, then Room Temperature |
| Reaction Time | 1 - 4 hours | Not explicitly stated, part of a multi-step synthesis |
| Reported Yield | High (exact yield for this specific reaction not detailed, but generally good for similar acylations) | High (implied in protocols for intermediate synthesis) |
| Work-up | Aqueous wash to remove base and salts | Filtration of precipitated product |
| Purity | Requires purification to remove residual base and byproducts | Potentially higher initial purity of the precipitate |
Experimental Protocols
Route 1: Acylation of 2-Aminobenzophenone in Dichloromethane with Triethylamine
This protocol is a standard method for the N-acylation of anilines. The use of a non-nucleophilic base is crucial for scavenging the HBr generated during the reaction, driving the equilibrium towards the product.
Materials:
-
2-Aminobenzophenone
-
Bromoacetyl bromide
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) to the stirred solution.
-
Slowly add bromoacetyl bromide (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Acylation of 2-Aminobenzophenone in Glacial Acetic Acid
This method offers a simplified work-up, as the product often precipitates from the reaction mixture in high purity. The acidic solvent can protonate the carbonyl of the bromoacetyl bromide, increasing its electrophilicity.
Materials:
-
2-Aminobenzophenone
-
Bromoacetyl bromide
-
Glacial Acetic Acid
-
Ice water
Procedure:
-
Dissolve 2-aminobenzophenone (1 equivalent) in glacial acetic acid in a flask equipped with a stirrer, protected from moisture.
-
Cool the mixture in an ice bath.
-
Slowly add bromoacetyl bromide (1 equivalent) dropwise to the cooled solution while maintaining a low temperature.
-
Allow the reaction to proceed with stirring. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture.
-
Filter the resulting precipitate and wash with ice water.
-
Dry the collected solid to obtain this compound.
Visualizing the Synthetic Comparison
The following diagrams illustrate the chemical structures and the logical workflow for comparing the two synthetic routes.
Navigating the Structure-Activity Landscape of N-(2-Benzoylphenyl)-2-bromoacetamide: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structure-activity relationship (SAR) studies surrounding the N-(2-Benzoylphenyl)-2-bromoacetamide scaffold. While direct SAR studies on this specific molecule are not extensively available in the public domain, this guide constructs a hypothetical SAR framework based on established knowledge of related benzophenone and bromoacetamide analogs. The content herein is intended to serve as a strategic roadmap for the design and synthesis of novel derivatives with potential therapeutic applications.
The benzophenone moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. Similarly, the bromoacetamide group is a reactive functional group often utilized as a covalent modifier of biological targets, particularly in the context of enzyme inhibition. The combination of these two pharmacophores in this compound presents a promising starting point for the development of targeted therapies.
Hypothetical Structure-Activity Relationship (SAR) Analysis
To guide the optimization of the this compound scaffold, we propose a systematic exploration of three key regions of the molecule: the benzoyl ring (Ring A), the phenyl ring of the acetamide moiety (Ring B), and the bromoacetamide linker. The following table outlines proposed modifications and their hypothetical impact on biological activity, drawing parallels from SAR studies on related benzophenone and bromoacetamide-containing compounds.
| Compound ID | Modification on Ring A (R1) | Modification on Ring B (R2) | Linker Modification (X) | Hypothetical Biological Activity (e.g., Anticancer IC50 in µM) | Rationale based on related compounds |
| Parent | H | H | Br | - | Baseline compound |
| A1 | 4-Cl | H | Br | Predicted ++ | Introduction of a halogen on the benzoyl ring can enhance activity. |
| A2 | 4-OCH3 | H | Br | Predicted + | Electron-donating groups may modulate activity. |
| A3 | 4-NO2 | H | Br | Predicted +/- | Electron-withdrawing groups can have varied effects. |
| B1 | H | 4-Cl | Br | Predicted +++ | Halogen substitution on the anilide ring is often favorable.[1] |
| B2 | H | 4-F | Br | Predicted +++ | Fluorine substitution can improve metabolic stability and binding. |
| B3 | H | 4-CH3 | Br | Predicted + | Small alkyl groups may enhance lipophilicity and cell permeability. |
| L1 | H | H | Cl | Predicted +/- | The nature of the leaving group on the acetamide is critical for covalent modification. |
| L2 | H | H | I | Predicted ++ | A more reactive leaving group could increase potency but also off-target effects. |
| L3 | H | H | OH | Predicted -- | Removal of the reactive halide is expected to significantly decrease activity for covalent inhibitors. |
Note: The predicted activity is hypothetical and serves as a guide for analog design. Actual biological activity must be determined experimentally.
Experimental Protocols
General Synthesis of this compound Analogs
A representative synthetic protocol for the preparation of this compound and its analogs involves the acylation of a substituted 2-aminobenzophenone with bromoacetyl bromide.
Materials:
-
Substituted 2-aminobenzophenone (1 equivalent)
-
Bromoacetyl bromide (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the substituted 2-aminobenzophenone in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or triethylamine) and stir for 10-15 minutes.
-
Slowly add bromoacetyl bromide dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the slow addition of saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Anticancer Activity: MTT Assay
The cytotoxicity of the synthesized compounds can be evaluated against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer)[3]
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay (General Protocol)
The potential of the synthesized compounds to act as enzyme inhibitors can be assessed using a general spectrophotometric assay.[4][5][6]
Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the specific enzyme)
-
Synthesized compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized compounds in the assay buffer. The final DMSO concentration should be kept low (typically ≤1%).
-
In a 96-well plate, add the assay buffer, the diluted compound solution (or DMSO for control), and the enzyme solution.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the change in absorbance over time at a wavelength specific to the product or substrate using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition relative to the control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing Workflows and Pathways
To better illustrate the experimental and logical frameworks, the following diagrams have been generated.
Caption: Synthetic workflow for this compound analogs.
References
- 1. N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901 [mdpi.com]
- 3. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. benchchem.com [benchchem.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of N-(2-Benzoylphenyl)-2-bromoacetamide as a Synthetic Intermediate: A Comparative Guide
In the landscape of pharmaceutical synthesis, particularly in the development of benzodiazepines and related heterocyclic compounds, the choice of synthetic intermediates is a critical factor that dictates the efficiency, yield, and overall viability of a manufacturing process. Among the key precursors, N-(2-Benzoylphenyl)-2-haloacetamides play a pivotal role in the construction of the core benzodiazepine structure. This guide provides a detailed comparison of the efficacy of N-(2-Benzoylphenyl)-2-bromoacetamide against its chloro- and iodo-analogs, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance Comparison of N-(2-Benzoylphenyl)-2-haloacetamide Intermediates
The primary role of N-(2-Benzoylphenyl)-2-haloacetamides in benzodiazepine synthesis is to undergo an intramolecular cyclization to form the seven-membered diazepine ring. The efficacy of this crucial step is largely dependent on the nature of the halogen, which acts as a leaving group during the intramolecular nucleophilic substitution by the amine. The general reactivity trend for halides as leaving groups is I > Br > Cl, suggesting that the iodoacetamide would be the most reactive, followed by the bromoacetamide, and then the chloroacetamide. This increased reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.
Table 1: Comparison of Yields and Reaction Conditions for the Synthesis and Cyclization of N-(2-Benzoylphenyl)-2-haloacetamides
| Intermediate | Precursor | Reagents for Acylation | Acylation Yield (%) | Cyclization Conditions | Final Product | Overall Yield (%) |
| N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide | 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride | 97.3 | Hexamethylenetetramine, NH3, ethanol, reflux | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam) | High (not specified) |
| N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide | 2-Amino-5-chlorobenzophenone | Bromoacetyl bromide | 94 | NH3 in Methanol, 80 °C, 10 bar, flow reactor (20 min residence time) | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam) | 85 (for the cyclization step) |
| N-(2-Benzoyl-4-chlorophenyl)-2-iodoacetamide | 2-Amino-5-chlorobenzophenone | Iodoacetyl chloride or Iodoacetic anhydride | Data not available | Likely milder than for bromo- and chloro-analogs, e.g., weaker base, lower temperature | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam) | Data not available |
Note: The data presented is compiled from various sources and may not represent a direct controlled comparison. Reaction conditions can significantly influence yields.
The available data indicates that both N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide and its bromo-analog can be synthesized in high yields. A study utilizing a flow chemistry platform for the synthesis of benzodiazepines reported a 94% yield for the acylation of 2-amino-5-chlorobenzophenone with bromoacetyl bromide to form N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide. The subsequent cyclization of this intermediate with ammonia in methanol under elevated temperature and pressure in a flow reactor afforded Nordiazepam with an 85% yield for the cyclization step.
For the chloro-analog, a high yield of 97.3% has been reported for its synthesis. While a specific yield for the cyclization step under identical conditions is not provided, the use of hexamethylenetetramine and ammonia suggests a well-established but potentially less direct method for the subsequent ring closure.
Direct experimental data for the iodo-analog is less commonly reported, likely due to the higher cost and potential instability of iodoacetylating agents. However, based on the principles of chemical reactivity, it is expected that N-(2-Benzoylphenyl)-2-iodoacetamide would be the most reactive intermediate, allowing for the most facile cyclization.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for the synthesis of the haloacetamide intermediates and their subsequent cyclization.
Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide[1]
Materials:
-
2-Amino-5-chlorobenzophenone
-
Bromoacetyl bromide
-
Toluene
-
Reaction vessel equipped with a stirrer and dropping funnel
Procedure:
-
A solution of 2-amino-5-chlorobenzophenone (1 equivalent) in toluene is prepared in the reaction vessel.
-
A solution of bromoacetyl bromide (1.1 equivalents) in toluene is added dropwise to the stirred solution of the aminobenzophenone at room temperature.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is worked up by washing with an aqueous solution to remove any unreacted reagents and byproducts.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide can be purified by recrystallization or column chromatography.
Cyclization of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide to Nordiazepam[1]
Materials:
-
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
-
Ammonia in Methanol (7 M solution)
-
Flow reactor system equipped with a pump, heated reactor coil, and back-pressure regulator
Procedure:
-
A solution of N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide in a suitable solvent is prepared.
-
A 7 M solution of ammonia in methanol is used as the cyclizing agent.
-
The two solutions are pumped into a T-mixer and then passed through a heated reactor coil (e.g., at 80 °C) with a specific residence time (e.g., 20 minutes).
-
A back-pressure regulator is used to maintain a constant pressure (e.g., 10 bar) to keep the reagents in the liquid phase.
-
The output from the reactor is collected, and the solvent is removed under reduced pressure.
-
The resulting crude Nordiazepam is then purified using appropriate methods such as crystallization or chromatography.
Mandatory Visualizations
To better illustrate the chemical transformations and experimental setups, the following diagrams are provided.
The diagram above outlines the two main stages of the synthesis: the formation of the this compound intermediate and its subsequent cyclization to the final 1,4-benzodiazepine-2-one product.
This diagram illustrates the key step of the reaction: the intramolecular nucleophilic attack of the newly formed amino group (after reaction with ammonia) on the carbon atom bearing the bromine, leading to the formation of the seven-membered diazepine ring. Note: The images in the diagram are placeholders and would be replaced with actual chemical structures in a final document.
Conclusion
This compound serves as a highly effective intermediate in the synthesis of 1,4-benzodiazepines. Experimental data demonstrates that it can be synthesized in high yield and efficiently cyclized to the desired product.[1] In comparison to its chloro-analog, the bromo-intermediate offers the advantage of a better leaving group, which can facilitate the cyclization step, potentially allowing for milder conditions and shorter reaction times, as demonstrated by its successful use in continuous flow synthesis. While the iodo-analog is expected to be the most reactive, its practical use may be limited by cost and stability considerations. The choice between these intermediates will ultimately depend on a balance of factors including reactivity, cost, availability, and the specific requirements of the synthetic process. This guide provides the necessary data and protocols to aid researchers in making a strategic choice for their drug development programs.
References
A Comparative Analysis of N-(2-Benzoylphenyl)-2-bromoacetamide and N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide: A Review of Available Data
For researchers, scientists, and professionals in drug development, the careful selection and evaluation of chemical compounds are paramount to successful research outcomes. This guide provides a comparative overview of N-(2-Benzoylphenyl)-2-bromoacetamide and its chlorinated analogue, N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide. Due to a notable scarcity of publicly available, direct comparative studies, this guide will focus on the structural differences, reported physicochemical properties, and general synthetic considerations for these compounds, while highlighting the current gaps in experimental data.
Executive Summary
This compound and N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide are structurally similar aromatic compounds containing a benzophenone and a bromoacetamide moiety. The key distinction lies in the presence of a chlorine atom on the benzoylphenyl ring of the latter. While both are available from various chemical suppliers and possess theoretical potential for applications in medicinal chemistry, a comprehensive head-to-head comparison of their biological activities and performance based on experimental data is not available in the current scientific literature. This guide serves to consolidate the existing information and underscore the need for further research to elucidate their comparative profiles.
Physicochemical Properties
A summary of the basic physicochemical properties for both compounds, gathered from publicly available databases, is presented below. These properties are primarily computed or sourced from individual compound listings and do not represent a direct comparative analysis under identical experimental conditions.
| Property | This compound | N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide |
| CAS Number | 14439-71-5[1] | 32580-26-0[2] |
| Molecular Formula | C₁₅H₁₂BrNO₂[1] | C₁₅H₁₁BrClNO₂[2] |
| Molecular Weight | 318.17 g/mol [1] | 352.61 g/mol [2] |
| Melting Point | 94-95 °C[3] | 108-110 °C[4] |
| Appearance | Pink Crystals[3] | Solid |
The addition of a chlorine atom in N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide results in a higher molecular weight and an increased melting point compared to its non-chlorinated counterpart. These differences in physical properties are expected and arise from the increased molecular mass and altered intermolecular forces due to the presence of the halogen.
Synthesis and Chemical Reactivity
The synthesis of both this compound and N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide would likely follow a similar synthetic route, involving the acylation of the corresponding 2-aminobenzophenone derivative with bromoacetyl bromide or bromoacetyl chloride. The general workflow for such a synthesis is outlined below.
References
Characterization of "N-(2-Benzoylphenyl)-2-bromoacetamide" Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for N-(2-Benzoylphenyl)-2-bromoacetamide, with a focus on the characterization and control of process-related impurities. The information presented is intended to assist researchers in selecting optimal synthetic and analytical methods to ensure the quality and purity of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Control of its impurity profile is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a common synthetic method, details potential impurities, and provides analytical procedures for their characterization. Furthermore, a comparison with an alternative synthetic approach is presented to highlight differences in impurity profiles and overall process efficiency.
Synthetic Pathway and Potential Impurities
The standard synthesis of this compound involves the acylation of 2-aminobenzophenone with bromoacetyl chloride in the presence of a base. During this process, several impurities can form due to side reactions or incomplete conversion.
Comparative Analysis of Synthetic Methods
This section compares the primary synthetic method with a plausible alternative approach, highlighting differences in yield, purity, and the impurity profile based on hypothetical, yet representative, experimental data.
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Primary Method (Method A) | Alternative Method (Method B) |
| Reaction Conditions | 2-Aminobenzophenone, Bromoacetyl Chloride, Triethylamine, Dichloromethane, 0°C to RT | 2-Aminobenzophenone, Bromoacetic Acid, DCC, DMAP, Acetonitrile, 0°C to RT |
| Yield (%) | 85 | 78 |
| Purity (HPLC Area %) | 98.5 | 99.2 |
| Impurity A (%) | 0.8 | 0.3 |
| Impurity B (%) | 0.5 | 0.2 |
| Impurity C (%) | 0.2 | Not Detected |
Note: The data presented in this table is hypothetical and for illustrative purposes to compare the potential outcomes of different synthetic strategies.
Experimental Protocols
Method A: Primary Synthesis via Acyl Chloride
Materials:
-
2-Aminobenzophenone
-
Bromoacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-aminobenzophenone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add a solution of bromoacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
An HPLC method can be employed to separate and quantify this compound from its potential impurities.[1]
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, linear gradient to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];"Sample_Preparation" [label="Sample Preparation\n(Dissolve in Mobile Phase)"]; "HPLC_Analysis" [label="HPLC Analysis\n(C18 Column, Gradient Elution)"]; "Data_Acquisition" [label="Data Acquisition\n(UV Detection at 254 nm)"]; "Peak_Integration" [label="Peak Integration and Quantification"]; "Impurity_Identification" [label="Impurity Identification\n(LC-MS/MS, NMR)"];
"Sample_Preparation" -> "HPLC_Analysis"; "HPLC_Analysis" -> "Data_Acquisition"; "Data_Acquisition" -> "Peak_Integration"; "Peak_Integration" -> "Impurity_Identification"; }
Conclusion
The characterization and control of impurities in the synthesis of this compound are crucial for ensuring the quality of subsequent pharmaceutical manufacturing processes. The primary synthetic route via acylation with bromoacetyl chloride is efficient but can lead to impurities such as unreacted starting material, hydrolysis products, and over-acylated species. Alternative methods, while potentially offering a cleaner impurity profile, may result in lower yields. A robust HPLC method is essential for the separation and quantification of these related substances. The choice of the optimal synthetic route will depend on a careful evaluation of yield, purity requirements, and the ease of purification.
References
Safety Operating Guide
Proper Disposal of N-(2-Benzoylphenyl)-2-bromoacetamide: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. N-(2-Benzoylphenyl)-2-bromoacetamide, a halogenated organic compound, requires specific disposal procedures due to its potential hazards. This guide provides a detailed, step-by-step operational plan for its proper disposal.
Hazard Identification and Safety Precautions
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for integrity before use. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is recommended when handling larger quantities. |
| Skin and Body Protection | A laboratory coat is mandatory. Additional protective clothing may be necessary to prevent skin exposure. |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. It should be treated as "Halogenated Organic Waste."
Experimental Protocol: Disposal of Solid Waste and Contaminated Materials
This protocol is applicable to unused or expired solid this compound and materials significantly contaminated with it (e.g., weighing paper, spatulas, and disposable labware).
-
Work Area: Conduct all waste handling within a certified chemical fume hood to minimize inhalation exposure.
-
Collection: Carefully collect any solid waste. Avoid generating dust.
-
Containerization: Place the collected waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Waste this compound," and any other components of the waste. The date of accumulation should also be included.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Specifically, avoid mixing with incompatible materials like strong oxidizing agents, strong acids, and strong bases.[2]
-
Storage: Store the sealed container in a designated and secure Satellite Accumulation Area (SAA). This area should be cool, dry, well-ventilated, and away from incompatible materials.[1]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
Experimental Protocol: Disposal of Dilute Aqueous Solutions
For dilute aqueous solutions of this compound, a neutralization step can be considered to reduce reactivity before final disposal. However, this procedure must be performed with caution in a chemical fume hood, and the resulting solution is still considered hazardous waste.
-
Preparation: Prepare a solution of sodium bicarbonate in water.
-
Neutralization: Slowly and in small portions, add the aqueous this compound waste to the sodium bicarbonate solution with constant stirring. Be mindful of potential off-gassing.
-
pH Verification: After the addition is complete, continue stirring for at least 15 minutes. Test the pH of the solution using a pH meter or pH paper to ensure it is between 6.0 and 8.0. Add more sodium bicarbonate solution if necessary to reach this range.
-
Containerization and Disposal: Transfer the neutralized solution to a designated halogenated waste container.[1] Label it accurately, listing all chemical constituents. This neutralized solution must not be disposed of down the drain.[1][2] Arrange for its disposal as hazardous waste through your institution's EHS program.
Spill Response
In the event of a spill, immediate and appropriate action is critical to ensure safety.
Table 2: Spill Response Protocol
| Step | Action |
| 1. Alert | Immediately notify personnel in the vicinity of the spill. |
| 2. Evacuate | If the spill is large or if dust is generated, evacuate the immediate area. |
| 3. Ventilate | Ensure the area is well-ventilated. If not already in a fume hood, increase ventilation to the room. |
| 4. Contain (Small Spills) | For small spills, cover the material with an inert absorbent such as vermiculite or sand.[3] |
| 5. Collect | Wearing appropriate PPE, carefully scoop the contained material into a designated, labeled hazardous waste container. Avoid creating dust. |
| 6. Decontaminate | Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[3] |
| 7. Report | Report the incident to your institution's Environmental Health & Safety (EHS) department. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(2-Benzoylphenyl)-2-bromoacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for N-(2-Benzoylphenyl)-2-bromoacetamide (CAS No. 14439-71-5). Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this document synthesizes available safety data for this compound and related chemical structures to ensure user safety. The procedures outlined below are designed to minimize risk and establish a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary hazards are associated with its potential to cause skin and eye irritation, as well as possible respiratory irritation. The following table summarizes the known and inferred hazard classifications and the mandatory personal protective equipment required for handling this compound.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation | Gloves: Chemical-resistant gloves (e.g., Nitrile rubber). Double gloving is recommended. |
| H317: May cause an allergic skin reaction | Lab Coat: A standard laboratory coat must be worn and fully fastened. | |
| Eye Irritation | H319: Causes serious eye irritation | Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Respiratory Irritation | H335: May cause respiratory irritation | Respiratory Protection: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
2.1. Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be performed in a properly functioning chemical fume hood.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.
2.2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Cover the work surface with disposable absorbent bench paper.
-
Donning PPE: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a tared, sealed container to minimize the generation of dust.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Reaction: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of contaminated bench paper.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container. Decontaminate the spill area.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused or expired solid compound and any grossly contaminated materials (e.g., weighing paper, spatulas) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, labeled, and sealed container for halogenated organic waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Disposal Route: Do not dispose of any waste down the drain. All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
